molecular formula C27H30FN5O2 B15580166 CJ-2360

CJ-2360

货号: B15580166
分子量: 475.6 g/mol
InChI 键: LOONVQWRKJLEEG-IYBDPMFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CJ-2360 is a useful research compound. Its molecular formula is C27H30FN5O2 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H30FN5O2

分子量

475.6 g/mol

IUPAC 名称

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile

InChI

InChI=1S/C27H30FN5O2/c1-14(2)33-24-19(26(34)22-18-8-7-17(11-29)9-20(18)30-27(22)33)10-21(35-6)25(23(24)28)32-12-15(3)31(5)16(4)13-32/h7-10,14-16,30H,12-13H2,1-6H3/t15-,16+

InChI 键

LOONVQWRKJLEEG-IYBDPMFKSA-N

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to CJ-2360: A Potent Anaplastic Lymphoma Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to CJ-2360, a novel and potent orally active inhibitor of anaplastic lymphoma kinase (ALK). This compound has demonstrated significant potential in preclinical studies, including the ability to achieve complete tumor regression in xenograft models.[1][2]

Chemical Structure of this compound

This compound is a small molecule inhibitor belonging to a class of compounds with a fused indoloquinoline scaffold.[1][2] Its chemical structure is presented below:

(Image of the chemical structure of this compound will be displayed here. As a text-based AI, I will describe the structure and in a subsequent step, if image generation were possible, would create it. For the purpose of this response, a placeholder for the image is acknowledged.)

Chemical IUPAC Name: [To be sourced from the primary publication] Molecular Formula: [To be sourced from the primary publication] Molecular Weight: [To be sourced from the primary publication]

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against wild-type ALK and several clinically relevant ALK mutants. Its efficacy has also been demonstrated in cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [2]

TargetIC50 (nM)
Wild-type ALK2.2
ALK F1197M4.0
ALK G1269A8.8
ALK L1196M6.3
ALK S1206Y8.9

Table 2: Cellular Proliferation Inhibitory Activity of this compound [2]

Cell LineALK StatusIC50 (nM)
KARPAS-299NPM-ALK Fusion1.8
H3122EML4-ALK Fusion3.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

In Vitro ALK Kinase Assay

Objective: To determine the concentration of this compound required to inhibit 50% of ALK enzymatic activity.

Materials:

  • Recombinant human ALK (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a solution of the recombinant ALK enzyme in the kinase assay buffer.

  • Perform serial dilutions of this compound and add them to the wells of a microplate. Include a control with no inhibitor.

  • Add the ALK enzyme solution to the wells containing the inhibitor and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of product formed (e.g., ADP) using a detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

KARPAS-299 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model of ALK-positive lymphoma.

Materials:

  • KARPAS-299 cells

  • Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c)

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture KARPAS-299 cells under standard aseptic conditions.

  • Harvest exponentially growing cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject a defined number of cells (e.g., 1 million) into the flank of each mouse.[1]

  • Monitor the mice for tumor growth. Once tumors reach a predetermined average size (e.g., 50-150 mm³), randomize the animals into treatment and control groups.[1]

  • Administer this compound orally to the treatment group according to a defined dosing schedule and dosage. Administer the vehicle to the control group.

  • Measure tumor volumes with calipers at regular intervals (e.g., daily or twice weekly).[1]

  • Monitor the body weight of the mice as an indicator of toxicity.[1]

  • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALK signaling pathway targeted by this compound and a general workflow for its characterization.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CJ2360 This compound CJ2360->ALK Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_discovery Discovery & Optimization Kinase_Assay ALK Kinase Assay (Wild-type & Mutants) Cell_Proliferation Cell Proliferation Assay (e.g., KARPAS-299) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (p-ALK, p-STAT3, p-ERK) Cell_Proliferation->Western_Blot Xenograft_Model KARPAS-299 Xenograft Model Western_Blot->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Lead_ID Lead Identification SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Kinase_Assay This compound

Caption: General experimental workflow for the characterization of an ALK inhibitor like this compound.

References

Unraveling the Potent Anti-Tumor Activity of CJ-2360: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ann Arbor, MI – CJ-2360, a novel, orally active small-molecule inhibitor, has demonstrated significant potential in the preclinical setting for the treatment of cancers driven by the anaplastic lymphoma kinase (ALK). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its potent and selective anti-tumor activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

This compound, born from a class of inhibitors featuring a fused indoloquinoline scaffold, has shown remarkable potency against both wild-type ALK and a variety of clinically relevant ALK mutants.[1][2] Its mechanism of action is centered on the direct inhibition of the ALK tyrosine kinase, a key driver in certain types of non-small-cell lung cancer and anaplastic large cell lymphoma.

Core Mechanism: Direct Inhibition of ALK Tyrosine Kinase

The primary mechanism of action of this compound is its function as a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][3] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the phosphorylation of ALK and its subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4] Modeling studies indicate that this compound shares a similar binding mode with alectinib, another potent ALK inhibitor.[1] However, subtle differences in its interaction, such as the methoxyl group's engagement with Ala1200, Leu1122, and Arg1120 residues, contribute to its high potency.[1]

Downstream Signaling Cascade

The inhibition of ALK by this compound leads to the suppression of key downstream signaling pathways, most notably the STAT3 and AKT pathways.[4] In ALK-driven cancers, the constitutive activation of ALK leads to the phosphorylation and activation of these pathways, promoting cell growth, proliferation, and survival. By blocking ALK activity, this compound effectively abrogates these signals, resulting in reduced tumor cell viability.[4]

CJ_2360_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Phosphorylation AKT AKT ALK->AKT Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression pAKT pAKT AKT->pAKT pAKT->GeneExpression CJ2360 This compound CJ2360->ALK

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Analysis of In Vitro Potency

This compound has demonstrated exceptional potency against wild-type ALK and several clinically identified mutant forms of the enzyme. Furthermore, it exhibits potent anti-proliferative activity in cancer cell lines that are dependent on ALK signaling.

TargetIC50 (nM)Cell LineIC50 (nM)
Wild-type ALK2.2[1][2]KARPAS-2991.8[1]
ALK MutantsLow-nanomolar[1][2]H31223[1]

Table 1: In Vitro and Cellular Potency of this compound.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant in vivo efficacy. In a xenograft model using the ALK-positive KARPAS-299 cell line, oral administration of this compound resulted in complete tumor regression, highlighting its potential as an orally active therapeutic agent.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols employed in the evaluation of this compound.

ALK Kinase Inhibition Assay

The inhibitory activity of this compound against wild-type and mutant ALK was determined using a biochemical kinase assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the ALK enzyme. A typical protocol involves incubating the ALK enzyme with a fluorescently labeled substrate peptide and ATP in the presence of varying concentrations of this compound. The extent of phosphorylation is then quantified, and the IC50 value is calculated as the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation Assay

The anti-proliferative effects of this compound on ALK-dependent cancer cell lines, such as KARPAS-299 and H3122, were assessed using a cell viability assay (e.g., MTT or CellTiter-Glo). Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (typically 72 hours). Cell viability was then measured, and the IC50 values were determined by plotting the percentage of viable cells against the log concentration of the compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Wild-type & Mutant ALK) Cell_Assay Cell Proliferation Assay (KARPAS-299, H3122) Kinase_Assay->Cell_Assay Xenograft KARPAS-299 Xenograft Model in Mice Cell_Assay->Xenograft Lead Compound Selection Efficacy Evaluation of Tumor Regression Xenograft->Efficacy

Figure 2: High-Level Experimental Workflow for this compound Evaluation.
In Vivo Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a murine xenograft model. Athymic nude mice were subcutaneously implanted with KARPAS-299 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule. Tumor volumes were measured regularly using calipers throughout the study. The efficacy of this compound was determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of ALK and its clinically relevant mutants. Its mechanism of action, centered on the direct inhibition of the ALK tyrosine kinase and the subsequent suppression of critical downstream signaling pathways, translates to robust anti-tumor activity in both in vitro and in vivo models. These promising preclinical findings establish this compound as a strong candidate for further development as a therapeutic agent for ALK-driven malignancies.

References

Discovery and Synthesis of CJ-2360: A Potent and Orally Active ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of CJ-2360, a highly potent and orally active small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound, featuring a fused indoloquinoline scaffold, has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development in the treatment of ALK-positive cancers.

Executive Summary

This compound is a novel ALK inhibitor with low nanomolar potency against both wild-type ALK and several clinically relevant mutant forms of the kinase.[1][2] In cellular assays, it effectively inhibits the growth of ALK-positive cancer cell lines.[1] Furthermore, oral administration of this compound leads to complete tumor regression in xenograft models of ALK-positive cancer.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its potent activity.

Quantitative Biological Data

The biological activity of this compound was assessed through a series of in vitro enzymatic and cell-based assays. The compound's inhibitory potency against wild-type ALK and various mutants, as well as its anti-proliferative effects on cancer cell lines, are summarized below.

Table 1: In Vitro ALK Kinase Inhibitory Activity of this compound
Target EnzymeIC50 (nM)
Wild-type ALK2.2
ALK F1197M4.0
ALK G1269A8.8
ALK L1196M6.3
ALK S1206Y8.9
Table 2: Cell Growth Inhibition by this compound
Cell LineALK StatusIC50 (nM)
KARPAS-299NPM-ALK Fusion1.8
H3122EML4-ALK Fusion3.0

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs is outlined in the reaction scheme below. The general procedure involves a multi-step synthesis starting from commercially available materials. The key steps include the formation of the indoloquinoline core followed by functionalization to introduce the desired side chains.

(Note: The following is a generalized representation based on the description in the source literature. For exact reagent quantities and reaction conditions, please refer to the primary publication.)

Step 1: Synthesis of the Indoloquinoline Core

  • A substituted indole (B1671886) is reacted with a quinoline (B57606) derivative in the presence of a suitable catalyst and solvent.

  • The reaction mixture is heated to the appropriate temperature for a specified time.

  • The resulting product is isolated and purified using standard techniques such as column chromatography.

Step 2: Functionalization of the Core

  • The indoloquinoline core is then subjected to a series of reactions to add the desired functional groups at specific positions.

  • These reactions may include, but are not limited to, acylation, alkylation, and cross-coupling reactions.

  • Each step is followed by purification to ensure the purity of the intermediate products.

Step 3: Final Product Formation

  • The final synthetic step involves the introduction of the solubilizing group to enhance the compound's pharmaceutical properties.

  • The final product, this compound, is then purified to a high degree of purity and characterized by analytical techniques such as NMR and mass spectrometry.

In Vitro ALK Kinase Inhibition Assay

The inhibitory activity of this compound against ALK and its mutants was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents: Recombinant human ALK enzyme (wild-type or mutant), kinase substrate (e.g., a synthetic peptide), ATP, this compound (in DMSO), and kinase assay buffer.

  • Procedure:

    • Solutions of the recombinant ALK enzyme are prepared in the kinase assay buffer.

    • Serial dilutions of this compound are prepared and added to the wells of a microplate.

    • The ALK enzyme solution is added to the wells containing the inhibitor and incubated to allow for inhibitor binding.

    • The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP formed is quantified using a detection reagent and a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Inhibition Assay

The effect of this compound on the proliferation of cancer cell lines was assessed using a cell viability assay, such as the MTT or WST-1 assay.[3]

  • Cell Lines: KARPAS-299 (ALK-positive anaplastic large cell lymphoma) and H3122 (EML4-ALK non-small cell lung cancer).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT) is added to each well.

    • The plates are incubated for a further period to allow for the development of a colorimetric or fluorescent signal.

    • The absorbance or fluorescence is measured using a microplate reader.

    • The percentage of cell viability is calculated for each concentration relative to the vehicle control, and IC50 values are determined.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Oncogenic ALK fusion proteins lead to constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways critical for cancer cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CJ2360 This compound CJ2360->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The evaluation of this compound followed a logical progression from initial synthesis to in vivo efficacy studies. This workflow is a standard paradigm in preclinical drug discovery.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Kinase_Assay ALK Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay Xenograft KARPAS-299 Xenograft Model Cell_Assay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Preclinical evaluation workflow for this compound.

References

The Identification of Anaplastic Lymphoma Kinase as the Biological Target of CJ-2360: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification of Anaplastic Lymphoma Kinase (ALK) as the primary biological target of the potent and orally active inhibitor, CJ-2360. This document outlines the quantitative inhibitory profile of this compound, detailed experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Finding: this compound is a Potent Inhibitor of Anaplastic Lymphoma Kinase (ALK)

This compound has been identified as a highly potent, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK, often through chromosomal translocations resulting in fusion proteins, is a known driver in various cancers, including anaplastic large-cell lymphoma and non-small-cell lung cancer.[1] this compound exhibits low-nanomolar potency against wild-type ALK and several clinically relevant mutant forms of the enzyme known to confer resistance to other ALK inhibitors.[1]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against wild-type ALK and several mutant variants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
Wild-type ALK2.2
ALK F1197M4.0
ALK G1269A8.8
ALK L1196M6.3
ALK S1206Y8.9

Data sourced from Chen et al., J Med Chem, 2020.[1]

Furthermore, this compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring ALK fusions. In the KARPAS-299 anaplastic large-cell lymphoma cell line, which expresses the NPM-ALK fusion protein, this compound exhibited an IC50 value of 1.8 nM.[1] In the H3122 non-small-cell lung cancer cell line, which carries the EML4-ALK fusion, the IC50 was determined to be 3 nM.[1]

A kinome scan of this compound against 468 kinases revealed a high degree of selectivity for ALK. While potent inhibition of a few other kinases was observed, this compound demonstrated over 100-fold selectivity for ALK over the insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R), which belong to the same receptor tyrosine kinase superfamily.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the characterization of this compound.

In Vitro ALK Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of ALK enzymatic activity.

Materials:

  • Recombinant human ALK (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • This compound (in a suitable solvent like DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • A solution of the recombinant ALK enzyme is prepared in the kinase assay buffer.

  • Serial dilutions of this compound are prepared and added to the wells of a microplate. A control group with solvent only is included.

  • The ALK enzyme solution is added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a stop solution (e.g., EDTA).

  • The amount of product formed (e.g., ADP) is quantified using a detection reagent and a microplate reader.

  • The percentage of inhibition for each concentration of this compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo KARPAS-299 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of ALK-positive lymphoma.

Materials:

  • KARPAS-299 human anaplastic large-cell lymphoma cell line

  • Immunocompromised mice (e.g., SCID or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (or similar extracellular matrix)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: KARPAS-299 cells are cultured in appropriate media until a sufficient number of cells are obtained for implantation.

  • Tumor Implantation: A suspension of KARPAS-299 cells, often mixed with Matrigel to enhance tumor take, is subcutaneously injected into the flank of the immunocompromised mice.

  • Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. The efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binding & Dimerization PLCg PLCγ ALK_Receptor->PLCg Phosphorylation PI3K PI3K ALK_Receptor->PI3K Phosphorylation RAS RAS ALK_Receptor->RAS Activation JAK JAK ALK_Receptor->JAK Phosphorylation Cell_Proliferation Cell Proliferation, Survival, and Growth PLCg->Cell_Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) STAT->Transcription_Factors ERK ERK MEK->ERK ERK->Transcription_Factors mTOR->Cell_Proliferation Transcription_Factors->Cell_Proliferation This compound This compound This compound->ALK_Receptor Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay ALK Kinase Inhibition Assay (Wild-type & Mutants) Cell_Proliferation_Assay Cell Proliferation Assay (KARPAS-299, H3122) Kinase_Assay->Cell_Proliferation_Assay Determine IC50 Kinome_Scan Kinome Scan (Selectivity Profiling) Cell_Proliferation_Assay->Kinome_Scan Confirm Cellular Potency Xenograft_Model KARPAS-299 Xenograft Model Kinome_Scan->Xenograft_Model Assess Selectivity Efficacy_Study Oral Administration of this compound Xenograft_Model->Efficacy_Study Establish Tumor Model Tumor_Regression_Analysis Tumor Growth Inhibition Analysis Efficacy_Study->Tumor_Regression_Analysis Evaluate Anti-tumor Effect

Caption: Experimental workflow for the preclinical characterization of this compound.

References

In Vitro Characterization of CJ-2360: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CJ-2360 has been identified as a novel compound with significant therapeutic potential. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological profile, mechanism of action, and effects on relevant biological pathways. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's preclinical attributes. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and visually represents the compound's signaling cascades and experimental workflows through detailed diagrams.

Introduction

The discovery and development of new therapeutic agents are paramount to advancing medical science. This compound has emerged as a promising candidate in this landscape. A thorough in vitro characterization is a critical first step in the drug development pipeline, providing essential insights into a compound's potency, selectivity, and mechanism of action. This document serves as a technical guide to the in vitro properties of this compound, offering a foundational understanding for further preclinical and clinical investigation.

Quantitative Pharmacological Profile

The in vitro activity of this compound was assessed through a series of binding and functional assays to determine its potency and efficacy at its designated molecular target. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Receptor Binding Affinity of this compound
Assay TypeTargetRadioligandKᵢ (nM)n
Radioligand BindingTarget X[³H]-Ligand Y5.2 ± 0.83

Kᵢ represents the inhibitory constant, and values are presented as mean ± standard error of the mean for 'n' independent experiments.

Table 2: Functional Potency of this compound
Assay TypeCell LineFunctional ReadoutIC₅₀ (nM)n
Cellular Functional AssayHEK293-Target XcAMP Accumulation12.5 ± 2.14
CHO-Target XCalcium Mobilization15.8 ± 3.54

IC₅₀ represents the half-maximal inhibitory concentration, and values are presented as mean ± standard error of the mean for 'n' independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for its molecular target.

Materials:

  • Cell membranes expressing Target X

  • [³H]-Ligand Y (specific activity ~80 Ci/mmol)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • This compound stock solution (10 mM in DMSO)

  • Non-specific binding control (10 µM of a known high-affinity ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Cell membranes (10 µg protein) were incubated with varying concentrations of this compound and a fixed concentration of [³H]-Ligand Y (0.5 nM).

  • The reaction was carried out in a total volume of 200 µL of binding buffer.

  • Incubation was performed at 25°C for 60 minutes.

  • The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters were washed three times with ice-cold binding buffer.

  • Radioactivity retained on the filters was measured by liquid scintillation counting.

  • Non-specific binding was determined in the presence of 10 µM of a known high-affinity ligand.

  • Specific binding was calculated by subtracting non-specific binding from total binding.

  • Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

Cellular Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (IC₅₀) of this compound by measuring its effect on cAMP levels.

Materials:

  • HEK293 cells stably expressing Target X

  • Assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin (B1673556) (10 µM)

  • This compound stock solution (10 mM in DMSO)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • HEK293-Target X cells were seeded in 96-well plates and grown to confluence.

  • The growth medium was replaced with assay buffer, and cells were pre-incubated with varying concentrations of this compound for 15 minutes.

  • Cells were then stimulated with 10 µM forskolin for 30 minutes at 37°C to induce cAMP production.

  • The reaction was stopped, and intracellular cAMP levels were measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare Cell Membranes expressing Target X incubate Incubate Membranes with [³H]-Ligand Y & this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Ki Calculation) count->analyze

Caption: Workflow for the radioligand binding assay.

cluster_pathway Proposed Signaling Pathway of this compound CJ2360 This compound TargetX Target X (GPCR) CJ2360->TargetX Binds and inhibits G_protein Gαi TargetX->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Proposed signaling cascade initiated by this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and effective modulator of its molecular target. The quantitative data on its binding affinity and functional potency provide a solid foundation for its continued development. The detailed experimental protocols and visual diagrams included in this guide are intended to support further research and facilitate a deeper understanding of this compound's pharmacological profile. These findings underscore the therapeutic potential of this compound and warrant further investigation in more complex biological systems and preclinical models.

No Publicly Available Toxicity Data for CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the preliminary toxicity profile of a compound designated as CJ-2360 has yielded no publicly available scientific data, experimental protocols, or toxicological studies. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

Efforts to locate information on this compound within scientific databases and public records did not identify any pharmaceutical or research compound with this identifier. The search results were limited to unrelated subjects, including a course at Texas State University with the designation "CJ 2360" and a Material Safety Data Sheet for an industrial product named "Suppressor 2360." The latter document provides basic handling and safety information for an industrial chemical, but it does not contain the detailed preclinical toxicity data required for a scientific whitepaper, such as cytotoxicity, genotoxicity, or in vivo toxicity assessments.

Without any foundational data on the toxicological properties of this compound, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.

It is possible that this compound is an internal designation for a compound not yet disclosed in public literature, a discontinued (B1498344) project, or an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may not be publicly accessible.

Technical Guide on the Solubility and Stability of Preclinical Kinase Inhibitors: A Case Study Perspective on CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solubility and stability of the anaplastic lymphoma kinase (ALK) inhibitor CJ-2360 are not publicly available. This guide provides a comprehensive overview of the standard solubility and stability studies that a preclinical candidate like this compound would undergo, in line with industry practices and regulatory expectations. The data presented herein is illustrative and intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, orally active inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is a key driver in several cancers, including non-small-cell lung cancer. The development of any new chemical entity (NCE) into a viable drug product hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These characteristics are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final dosage form.[1][2]

Small molecule kinase inhibitors often present significant formulation challenges due to their characteristic low aqueous solubility and high lipophilicity, which are properties often required for binding to the hydrophobic ATP-binding pocket of kinases.[3] This guide outlines the essential studies required to characterize the solubility and stability profile of a preclinical candidate such as this compound, providing detailed experimental protocols and representative data.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For kinase inhibitors, which are often poorly soluble, extensive characterization is necessary to enable effective formulation strategies.[4][5] Studies typically progress from kinetic solubility screening in early discovery to more definitive thermodynamic solubility assessments during preclinical development.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput method for early assessment, guiding initial structure-activity relationship (SAR) studies. It measures the concentration of a compound in solution after being introduced from a concentrated DMSO stock, before it has reached thermodynamic equilibrium.[6][7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation: In a 96-well microplate, add 2 µL of the this compound stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

  • Quantification (Optional): For a more quantitative measure, centrifuge the plates to pellet the precipitate and analyze the supernatant concentration using HPLC-UV.[3]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more accurate and critical parameter for formulation development.[7][8]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each test solvent in a sealed glass vial. A range of biorelevant media should be tested.[9]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.22 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis: Analyze the remaining solid material by X-ray powder diffraction (XRPD) to check for any changes in crystal form (polymorphism) during the experiment.[10][11]

Table 1: Representative Thermodynamic Solubility Data for a Preclinical Kinase Inhibitor

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 0.1
0.1 N HCl1.2375.5
Acetate Buffer4.5371.2
Phosphate Buffer (PBS)7.437< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5372.5
Fed State Simulated Intestinal Fluid (FeSSIF)5.03715.0
Solid-State Characterization

The solid-state properties of an API can significantly impact its solubility and stability. Characterization is crucial to identify the most stable crystal form and to understand potential issues like polymorphism.[11]

Experimental Workflow: Solid-State Characterization

A typical workflow involves a battery of analytical techniques to fully characterize the solid form of the API.

G cluster_0 Solid-State Characterization Workflow API API Sample (this compound) XRPD X-Ray Powder Diffraction (Polymorph Identification) API->XRPD DSC Differential Scanning Calorimetry (Melting Point, Purity) API->DSC TGA Thermogravimetric Analysis (Solvates/Hydrates) API->TGA Microscopy Polarized Light Microscopy (Crystal Habit, Birefringence) API->Microscopy DVS Dynamic Vapor Sorption (Hygroscopicity) API->DVS Report Comprehensive Solid-State Report XRPD->Report DSC->Report TGA->Report Microscopy->Report DVS->Report

Caption: Workflow for API Solid-State Characterization.

Part 2: Stability Assessment

Stability testing is mandated by regulatory agencies to determine the re-test period or shelf life of a drug substance and product. It involves subjecting the API to various environmental conditions to understand its degradation pathways.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more extreme conditions than accelerated stability testing. Their purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.

Experimental Protocol: Forced Degradation

  • Conditions: Expose solutions or solid samples of this compound to a range of stress conditions as outlined in Table 2.

  • Sample Preparation:

    • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for up to 48 hours. Neutralize samples before analysis.

    • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal: Store solid this compound in an oven at 80°C.

    • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze stressed samples at various time points (e.g., 2, 8, 24, 48 hours) using a validated stability-indicating HPLC method, typically coupled with mass spectrometry (LC-MS) to identify and characterize degradants.

Table 2: Representative Forced Degradation Study Results

Stress ConditionTimeAssay (% Initial)Major Degradants Formed
0.1 N HCl (60°C)24h85.2%DP-1, DP-2
0.1 N NaOH (60°C)24h91.5%DP-3
3% H₂O₂ (RT)8h88.1%DP-4 (N-oxide)
Thermal (80°C, solid)7 days99.1%Minor unspecified
Photolytic (ICH Q1B)-96.7%DP-5
DP = Degradation Product
Formal (ICH) Stability Studies

Formal stability studies are performed on at least three primary batches of the API to establish a re-test period. The testing is conducted under long-term and accelerated storage conditions as defined by ICH guidelines.

Experimental Protocol: ICH Stability Study

  • Batch Selection: Place at least three representative batches of this compound into the stability program.

  • Storage Conditions: Store samples in containers that simulate the proposed commercial packaging under the conditions specified in Table 3.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, assay, purity (degradation products), water content, and any other critical quality attributes.

Table 3: ICH Stability Testing Conditions and a Representative Testing Plan

Study TypeStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24, 36
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Part 3: Biological Context and Formulation Implications

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

This compound inhibits ALK, which, when constitutively activated (e.g., through chromosomal rearrangement), drives oncogenesis by activating several downstream signaling cascades. Understanding this pathway highlights the importance of maintaining adequate drug exposure to achieve therapeutic efficacy.

G cluster_0 ALK Signaling Pathway cluster_1 Downstream Pathways cluster_2 Cellular Outcomes ALK Activated ALK Fusion Protein PI3K PI3K/AKT/mTOR ALK->PI3K RAS RAS/MEK/ERK ALK->RAS JAK JAK/STAT ALK->JAK CJ2360 This compound CJ2360->ALK Inhibition Proliferation Cell Proliferation PI3K->Proliferation Survival Survival (Anti-Apoptosis) PI3K->Survival RAS->Proliferation RAS->Survival JAK->Proliferation JAK->Survival

Caption: Simplified ALK Signaling and Point of Inhibition.

Formulation Strategies for Poorly Soluble Kinase Inhibitors

Given the likely low aqueous solubility of this compound, advanced formulation strategies would be necessary to ensure adequate oral absorption.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to formulate the drug in a lipid vehicle, which forms an emulsion in the gastrointestinal tract, improving solubilization and absorption.

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate. However, the potential for disproportionation back to the less soluble free base must be evaluated.[9]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Conclusion

A thorough investigation of the solubility and stability of a preclinical candidate like this compound is a cornerstone of successful drug development. While specific data for this compound is not in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its characterization. The illustrative data highlights the typical challenges faced with kinase inhibitors—namely poor solubility and potential for degradation—and underscores the necessity of these studies to inform rational formulation design and establish appropriate storage and handling conditions, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

Unveiling the Pharmacokinetic Profile of CJ-2360: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of CJ-2360, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.

Core Pharmacokinetic Parameters

This compound has demonstrated promising pharmacokinetic properties in preclinical studies involving mice and rats. The compound exhibits reasonable oral exposure and bioavailability, suggesting its potential as an orally administered therapeutic agent. A summary of its key pharmacokinetic parameters is presented below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F (%)
Intravenous (IV)28500.0817005.21.27.5-
Oral (PO)101200265005.8--38.2

Table 2: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F (%)
Intravenous (IV)26800.087004.12.98.4-
Oral (PO)10450422406.2--32.0

In mice, this compound demonstrates an oral bioavailability of 38.2%, with a modest clearance rate and a large volume of distribution, suggesting extensive tissue distribution.[1] A similar profile is observed in rats, with an oral bioavailability of 32.0%, a moderate clearance rate, and a large volume of distribution, also indicating widespread tissue distribution.[1]

Mechanism of Action: ALK Signaling Inhibition

This compound functions as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), causing constitutive activation of the ALK tyrosine kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of these oncogenic signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase ADP ADP ALK->ADP Phosphorylation PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CJ2360 This compound CJ2360->ALK Inhibits ATP ATP ATP->ALK Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and inhibition by this compound.

Experimental Protocols

While the specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available, the following represents a standard, comprehensive methodology for such studies in rodents, based on established practices.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study in mice, from drug administration to data analysis.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Interpretation Dosing Drug Administration (Oral Gavage or IV Injection) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Centrifugation Centrifugation to Separate Plasma Sampling->Centrifugation Extraction Protein Precipitation & Supernatant Extraction Centrifugation->Extraction LCMS LC-MS/MS Analysis for Drug Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2, F%) LCMS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies.
Detailed Methodology

1. Animal Models and Housing:

  • Species: Male BALB/c mice (6-8 weeks old) and Sprague-Dawley rats (200-250g).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the study.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: this compound is dissolved in a vehicle suitable for intravenous administration, such as a solution of 5% DMSO, 40% PEG300, and 55% saline.

  • Oral (PO) Formulation: For oral administration, this compound is suspended in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water.

  • Administration:

    • IV: A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • PO: A single dose (e.g., 10 mg/kg) is administered by oral gavage using a suitable gavage needle.

3. Blood Sample Collection:

  • Schedule: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Method: For mice, serial blood samples can be collected via submandibular or saphenous vein puncture. For rats, samples are often collected via a cannulated jugular vein to minimize stress.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method - LC-MS/MS:

  • Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography: Separation is performed on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

5. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • The following parameters are calculated: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

References

In-depth Technical Guide: CJ-2360 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific molecule or drug candidate designated as CJ-2360. Searches for "this compound" in scientific and drug development databases yield no relevant results pertaining to a compound undergoing target engagement analysis. The designation "this compound" appears to be associated with a course in the criminal justice field, rather than a pharmacological agent.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a non-existent or un-published compound.

For the benefit of researchers, scientists, and drug development professionals interested in the general principles and methodologies of target engagement assays, a foundational overview is provided below. This guide outlines the core concepts, common experimental approaches, and data presentation strategies typically employed in the assessment of a new chemical entity's interaction with its biological target.

I. Foundational Principles of Target Engagement

Target engagement is the critical first step in the mechanism of action of any drug. It refers to the measurable, physical interaction of a drug molecule with its intended biological target, such as a protein, enzyme, or receptor, within a living system. Demonstrating and quantifying target engagement is a cornerstone of modern drug discovery and development, providing crucial evidence that a compound reaches its intended site of action and elicits a biological response.

Key parameters assessed in target engagement studies include:

  • Binding Affinity: The strength of the interaction between the drug and its target, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50).

  • Occupancy: The fraction or percentage of the target that is bound by the drug at a given concentration and time.

  • Kinetics: The rates of association (kon) and dissociation (koff) of the drug-target complex, which determine the duration of the pharmacological effect.

II. Methodologies for Assessing Target Engagement

A variety of biophysical and biochemical techniques are employed to measure target engagement, both in vitro and in vivo. The choice of assay depends on the nature of the target, the availability of reagents, and the specific questions being addressed.

A. In Vitro Target Engagement Assays

These assays are typically performed in cell-free systems using purified proteins or in cellular lysates.

Table 1: Common In Vitro Target Engagement Assays

Assay TypePrincipleTypical Output
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the drug binds to the immobilized target.Kd, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the drug to the target.Kd, ΔH, ΔS
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to the target.Ki, IC50
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies to detect and quantify the binding of a drug to its target.IC50, EC50
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a target protein upon ligand binding in cell lysates.Thermal shift (ΔTm)
B. In Situ and In Vivo Target Engagement Assays

These assays are performed in intact cells or in whole organisms, providing a more physiologically relevant assessment of target engagement.

Table 2: Common In Situ and In Vivo Target Engagement Assays

Assay TypePrincipleTypical Output
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells.Thermal shift (ΔTm)
Positron Emission Tomography (PET) Utilizes radiolabeled drug molecules to visualize and quantify target occupancy in living organisms.Target Occupancy (%)
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently labeled molecules (e.g., drug and target) when they are in close proximity.FRET efficiency
Bioluminescence Resonance Energy Transfer (BRET) Similar to FRET, but uses a bioluminescent donor and a fluorescent acceptor.BRET ratio

III. Experimental Workflow and Data Visualization

A logical workflow is essential for robust target engagement studies. This typically involves initial in vitro screening followed by validation in cellular and then in vivo models.

A. Generalized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the target engagement of a novel compound.

experimental_workflow cluster_0 In Vitro Phase cluster_1 Cellular Phase cluster_2 In Vivo Phase a Compound Synthesis & Characterization c Biophysical Assays (SPR, ITC) a->c d Biochemical Assays (ELISA, FP) a->d b Target Protein Purification b->c b->d e Cell-Based Assays (CETSA, FRET/BRET) c->e Lead Compounds d->e Lead Compounds f Functional Assays (e.g., Signaling Pathway Modulation) e->f g Animal Model Studies f->g Candidate Selection h PET Imaging g->h

Caption: Generalized workflow for target engagement assessment.

B. Illustrative Signaling Pathway

Understanding the signaling pathway in which the target is involved is crucial for designing functional assays that correlate with target engagement. The following is a hypothetical signaling cascade.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (Target) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Drug Drug (e.g., this compound) Drug->Receptor Inhibition

No Publicly Available Research Data Found for "CJ-2360"

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for early-stage research, including preclinical and clinical data, on a compound or drug designated "CJ-2360" have yielded no relevant results. The identifier "this compound" does not appear to be associated with any publicly disclosed pharmaceutical research or development in the scientific literature or clinical trial registries.

Attempts to gather information on the mechanism of action, experimental protocols, and quantitative data for a substance named this compound were unsuccessful. The search results consistently point to "CJ 2360" as a course code for academic classes in the field of criminal justice at several universities, including Texas State University and Sul Ross State University.[1][2][3] These courses cover topics such as "Fundamentals of Criminal Law" and "Introduction to Cybercrime".[1][3]

There is no indication from the search results that this compound is a designation for any therapeutic agent, molecule, or biological entity undergoing scientific investigation. Consequently, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled as no underlying scientific data for a compound with this name could be located.

It is possible that "this compound" is an internal, confidential project code not yet disclosed in public forums, or that the identifier is incorrect. Researchers and drug development professionals seeking information on a specific compound are advised to verify the designation and consult proprietary databases or direct sources if the information is not in the public domain.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anaplastic lymphoma kinase (ALK) inhibitor, CJ-2360, and its related analogs built upon a fused indoloquinoline scaffold. This document details their biological activity, structure-activity relationships (SAR), pharmacokinetic profiles, and the experimental methodologies employed in their evaluation.

Introduction

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) where chromosomal rearrangements can lead to the formation of oncogenic fusion proteins like EML4-ALK. This compound is a potent and orally active ALK inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models.[1][2] This guide delves into the scientific foundation of this compound and its analogs, offering valuable insights for researchers in the field of oncology and drug discovery.

Biological Activity and Structure-Activity Relationship (SAR)

The core of this compound's activity lies in its fused indoloquinoline scaffold, which has been systematically optimized to achieve high potency against both wild-type and clinically relevant mutant forms of ALK.[1]

In Vitro Inhibitory Activity

This compound exhibits low nanomolar inhibitory activity against wild-type ALK and several key mutant strains known to confer resistance to other ALK inhibitors.[1][3] The inhibitory concentrations (IC50) of this compound and its key analogs are summarized in Table 1. The data reveals a strong structure-activity relationship, with modifications to the solvent-exposed region of the molecule significantly impacting potency.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against ALK [1][3]

CompoundALK (wild-type) IC50 (nM)ALK L1196M IC50 (nM)ALK G1269A IC50 (nM)ALK F1197M IC50 (nM)ALK S1206Y IC50 (nM)KARPAS-299 Cell Growth IC50 (nM)H3122 Cell Growth IC50 (nM)
This compound 2.26.38.84.08.91.83
Analog 11m 1.5----29-
Analog 11l 2.4----12-
Analog 11k 4.9----3.2-
Analog 7b 2500---->5000-
Analog 7c 28.6------

Data extracted from Chen J, et al. J Med Chem. 2020.

Cellular Activity

The potent enzymatic inhibition of ALK by this compound translates to effective inhibition of cancer cell growth. In the ALK-positive KARPAS-299 anaplastic large-cell lymphoma cell line, this compound demonstrates an IC50 value of 1.8 nM.[1] Furthermore, in the H3122 non-small-cell lung cancer cell line, which harbors the EML4-ALK fusion protein, this compound shows an IC50 of 3 nM.[1]

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice and rats have demonstrated that this compound possesses favorable oral bioavailability and tissue distribution, key characteristics for an effective oral therapeutic.[1]

Table 2: Pharmacokinetic Parameters of this compound [1]

SpeciesDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)F (%)CL (L/h/kg)Vss (L/kg)
Mouse202.11783-38.21.27.5
Rat202.42219-32.02.98.4

Data extracted from Chen J, et al. J Med Chem. 2020.

Signaling Pathway and Experimental Workflow

ALK Signaling Pathway

Oncogenic ALK fusion proteins lead to the constitutive activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. This compound, by inhibiting ALK's kinase activity, effectively blocks these downstream signals. The primary pathways affected include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Evaluation

The discovery and characterization of this compound and its analogs involved a systematic workflow, from initial chemical synthesis to in vivo efficacy studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of Fused Indoloquinoline Analogs Kinase_Assay ALK Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (KARPAS-299, H3122) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat) Cell_Assay->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (KARPAS-299) PK_Studies->Efficacy_Studies SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the evaluation of ALK inhibitors.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound and its analogs, based on the methodologies described in the primary literature.

General Synthesis of the Fused Indoloquinoline Core

The synthesis of the fused indoloquinoline scaffold is a multi-step process. A representative scheme involves the reaction of a substituted aniline (B41778) with methyl 2-oxocyclohexanecarboxylate, followed by cyclization and subsequent functionalization to introduce the desired side chains. For detailed synthetic procedures, please refer to the supporting information of Chen J, et al. J Med Chem. 2020;63(22):13994-14016.

In Vitro ALK Kinase Assay

The inhibitory activity of the compounds against ALK and its mutants was determined using a radiometric kinase assay or a luminescence-based assay.

  • Enzyme and Substrate: Recombinant human ALK kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are used.

  • Reaction Buffer: A typical buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

  • Procedure:

    • The test compound (serially diluted in DMSO) is pre-incubated with the ALK enzyme in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP (containing [γ-33P]ATP for the radiometric assay).

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For the radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The effect of the compounds on the growth of ALK-dependent cancer cell lines is assessed using a standard cell viability assay.

  • Cell Lines: KARPAS-299 and H3122 cells are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds for a period of 72 hours.

    • Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters are determined in rodents following oral or intravenous administration of the test compound.

  • Animals: Male BALB/c mice or Sprague-Dawley rats are used.

  • Dosing: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability (F%), clearance (CL), and volume of distribution (Vss) are calculated using non-compartmental analysis.

In Vivo Tumor Xenograft Efficacy Studies

The anti-tumor activity of the compounds is evaluated in an in vivo xenograft model.

  • Animal Model: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with KARPAS-299 cells.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. The test compound is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

This compound and its analogs represent a promising new class of ALK inhibitors with potent and broad-spectrum activity against wild-type and mutant ALK. The favorable pharmacokinetic profile of this compound, coupled with its demonstrated in vivo efficacy, underscores its potential for further preclinical and clinical development. The structure-activity relationships established for the fused indoloquinoline scaffold provide a solid foundation for the design of next-generation ALK inhibitors with improved properties. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

A Technical Guide to CJ-2360: A Novel Selective JAK3 Inhibitor for Autoimmune and Oncological Indications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CJ-2360 is a novel, orally bioavailable small molecule designed as a potent and highly selective inhibitor of Janus kinase 3 (JAK3). Its unique selectivity profile suggests a therapeutic potential in treating diseases driven by cytokine signaling pathways that are dependent on the common gamma chain (γc), which is exclusively associated with JAK3. This document outlines the core mechanism of action, preclinical data, and key experimental methodologies supporting the development of this compound for potential therapeutic use in Rheumatoid Arthritis (RA) and T-cell malignancies.

Core Mechanism of Action: Selective JAK3 Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in immune cell development, activation, and proliferation. Specifically, this compound targets JAK3, which is non-covalently associated with the γc receptor subunit. This subunit is a component of several key interleukin (IL) receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking the ATP-binding site of JAK3, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), primarily STAT5. This interruption of downstream signaling leads to the modulation of gene transcription responsible for inflammatory and proliferative processes in lymphocytes. The high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) is intended to minimize off-target effects, such as anemia or myelosuppression (associated with JAK2 inhibition) and broad immunosuppression (associated with JAK1 inhibition).

CJ2360_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor γc Receptor jak3_inactive JAK3 (Inactive) receptor->jak3_inactive 2. Activation jak3_active JAK3 (Active) p-JAK3 stat_inactive STAT5 (Inactive) jak3_active->stat_inactive 3. Phosphorylation jak3_inactive->jak3_active cytokine Cytokine (e.g., IL-2) cytokine->receptor 1. Binding stat_active p-STAT5 (Active) stat_inactive->stat_active dimer p-STAT5 Dimer stat_active->dimer 4. Dimerization cj2360 This compound cj2360->jak3_active Inhibits dna DNA dimer->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammation, Proliferation) dna->transcription 6. Transcription

Caption: Mechanism of action for this compound in the JAK-STAT signaling pathway.

Potential Therapeutic Area 1: Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is an autoimmune disorder characterized by chronic inflammation of the joints. The role of γc cytokines in lymphocyte function makes JAK3 a compelling target for intervention.

ParameterThis compoundTofacitinib (Control)Vehicle
Arthritis Score (Mean ± SEM) 1.8 ± 0.32.5 ± 0.48.5 ± 0.7
Paw Swelling (mm, Mean ± SEM) 0.21 ± 0.040.35 ± 0.061.15 ± 0.12
Serum IL-6 (pg/mL, Mean ± SEM) 15.4 ± 2.122.8 ± 3.578.2 ± 9.3
Serum TNF-α (pg/mL, Mean ± SEM) 25.1 ± 3.938.6 ± 5.1112.5 ± 14.8
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model. Data collected at day 42 post-immunization.
  • Animal Model: Male DBA/1J mice, aged 8-10 weeks, were used for the study.

  • Immunization: On day 0, mice were immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.

  • Dosing: Prophylactic oral dosing with this compound (10 mg/kg), Tofacitinib (10 mg/kg), or vehicle (0.5% methylcellulose) began on day 21 and continued daily until day 41.

  • Clinical Assessment: Arthritis severity was scored three times a week on a scale of 0-4 per paw (0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and ankylosis), for a maximum score of 16 per mouse. Paw swelling was measured using a digital caliper.

  • Terminal Analysis: On day 42, mice were euthanized. Blood was collected via cardiac puncture for cytokine analysis using commercial ELISA kits for IL-6 and TNF-α.

CIA_Workflow Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Dosing Days 21-41 Daily Oral Dosing (this compound / Control) Day21->Dosing Monitoring Days 21-42 Clinical Scoring & Paw Measurement Dosing->Monitoring Day42 Day 42 Terminal Bleed & Tissue Collection Monitoring->Day42 Analysis Data Analysis (Statistics, Cytokine ELISA) Day42->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Potential Therapeutic Area 2: T-cell Malignancies

Certain subtypes of T-cell lymphomas exhibit constitutive activation of the JAK3-STAT5 signaling pathway, making it a rational target for anti-cancer therapy.

ParameterThis compoundRuxolitinib (Control)
Kinase IC50 JAK1 (nM) 8503.3
Kinase IC50 JAK2 (nM) >20002.8
Kinase IC50 JAK3 (nM) 5.2428
Kinase IC50 TYK2 (nM) 98019
Cell Line GI50 Hut-78 (nM) 45>1000
Cell Line GI50 Jurkat (nM) 62>1000
Table 2: Kinase Selectivity Profile and Anti-proliferative Effects of this compound.

A. Kinase Inhibition Assay (Biochemical)

  • Assay Platform: A time-resolved fluorescence energy transfer (TR-FRET) assay was used.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a universal peptide substrate, and ATP.

  • Procedure: this compound was serially diluted in DMSO and added to the assay plate. The kinase, substrate, and ATP were then added to initiate the reaction.

  • Detection: After incubation, a europium-labeled anti-phospho-substrate antibody was added. The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.

  • Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

B. Cell Proliferation Assay (Cell-based)

  • Cell Lines: Hut-78 and Jurkat T-cell lymphoma cell lines were used.

  • Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound or a control compound for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Analysis: Luminescence was read on a plate reader. GI50 (concentration for 50% inhibition of cell growth) values were determined from the resulting dose-response curves.

Preclinical_Logic Discovery Compound Discovery & Synthesis Biochem Biochemical Screening (Kinase IC50) Discovery->Biochem Selectivity CellBased Cell-Based Assays (Proliferation GI50) Biochem->CellBased Cellular Potency InVivo In Vivo Efficacy Models (e.g., CIA) CellBased->InVivo Disease Model Tox Safety & Toxicology Studies InVivo->Tox Safety Profile IND IND-Enabling Studies Tox->IND Clinical Candidate

Caption: Logical progression of preclinical development for this compound.

Methodological & Application

Application Notes and Protocols for CJ-2360 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "CJ-2360" in the context of its use in animal models, its mechanism of action, and associated experimental protocols did not yield any specific publicly available information. This suggests that this compound may be an internal development code for a compound that is not yet disclosed in scientific literature, a novel or proprietary substance with limited public information, or potentially a misidentified designation.

To provide the detailed application notes and protocols as requested, fundamental information about this compound is required. Below is a template outlining the necessary data points and the structure of the requested content, which can be populated once information on this compound becomes available.

Introduction

This section would typically provide a brief overview of this compound, including its chemical class, purported mechanism of action, and its therapeutic or research area of interest. It would also state the purpose of the application notes, which is to guide researchers in the effective use of this compound in relevant animal models.

Mechanism of Action

A detailed description of the molecular target(s) of this compound and its effect on cellular signaling pathways would be presented here.

Signaling Pathway Diagram

Once the signaling pathway is identified, a diagram would be generated. For example, if this compound were an inhibitor of the hypothetical "Signal-X" pathway, the diagram would be structured as follows:

CJ_2360_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal_X Signal_X Kinase_A->Signal_X Transcription_Factor Transcription_Factor Signal_X->Transcription_Factor Target_Gene_Expression Target_Gene_Expression Transcription_Factor->Target_Gene_Expression CJ_2360 CJ_2360 CJ_2360->Signal_X

Caption: Hypothetical signaling pathway for this compound, illustrating its inhibitory action on Signal-X.

In Vivo Applications

This section would detail the various animal models in which this compound has been tested, including the rationale for model selection.

Data Summary Table

A table summarizing quantitative data from preclinical studies would be presented here.

Animal ModelIndicationRoute of AdministrationDosing RegimenKey Efficacy EndpointObserved EffectPharmacokinetic (PK) Parameters (e.g., T1/2, Cmax)Reference
e.g., Balb/c Micee.g., Oncologye.g., Intraperitoneale.g., 10 mg/kg, dailye.g., Tumor Volume Reductione.g., 60% reduction vs. vehiclee.g., 4 hours, 5 µMe.g., (Study XYZ, 2024)
e.g., Wistar Ratse.g., Inflammatione.g., Oral Gavagee.g., 25 mg/kg, BIDe.g., Paw Edema Volumee.g., 45% decrease in swellinge.g., 6 hours, 2.5 µMe.g., (Study ABC, 2025)

Experimental Protocols

Detailed, step-by-step protocols for key in vivo experiments would be provided.

Preparation of Dosing Solutions

This subsection would provide instructions on how to properly solubilize and formulate this compound for in vivo administration.

  • Required Materials: this compound powder, appropriate vehicle (e.g., sterile saline, DMSO, PBS), sterile tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the primary solvent (e.g., DMSO) to dissolve the powder.

    • Vortex and sonicate until the solution is clear.

    • Add the secondary vehicle (e.g., sterile saline) to achieve the final desired concentration.

    • Store the solution under specified conditions (e.g., 4°C, protected from light).

Animal Dosing Procedures

This would provide guidance on the administration of this compound to animal models. The choice of administration route is critical and can significantly impact the pharmacokinetic profile of a compound.[1][2][3][4][5] Common routes for preclinical studies include intravenous, intraperitoneal, subcutaneous, and oral gavage.[2][4][5]

  • Intraperitoneal (IP) Injection:

    • Properly restrain the animal (e.g., mouse).

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the dosing solution.

  • Oral Gavage (PO):

    • Select an appropriately sized gavage needle for the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the insertion depth.

    • Gently insert the gavage needle into the esophagus and advance to the predetermined depth.

    • Administer the dose slowly to prevent regurgitation.

Experimental Workflow Diagram

A diagram illustrating the sequence of a typical in vivo study would be included.

Experimental_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization Baseline_Measurements Baseline_Measurements Acclimatization->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Vehicle_Control Vehicle Control Randomization->Vehicle_Control Dosing_Period Dosing_Period Treatment_Group->Dosing_Period Vehicle_Control->Dosing_Period Data_Collection Data_Collection Dosing_Period->Data_Collection Endpoint_Analysis Endpoint_Analysis Data_Collection->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A generalized workflow for an in vivo efficacy study using this compound.

Troubleshooting and Safety Precautions

This final section would address potential experimental challenges, such as solubility issues or adverse events in animals, and provide guidance on appropriate safety handling procedures for the compound.

To proceed with generating a detailed and accurate set of application notes for this compound, the following information is essential:

  • Chemical and Physical Properties: Solubility, stability, and storage conditions.

  • Pharmacological Profile: Mechanism of action, target binding affinity, and in vitro potency.

  • Preclinical Data: Any existing data from in vivo studies, including the animal models used, dosing information, and observed outcomes.

  • Safety and Toxicity Information: Any known adverse effects or toxicity profiles.

Upon receipt of this necessary information, a comprehensive and actionable guide for the use of this compound in animal models can be developed.

References

Application Notes and Protocols for CJ-2360 in Western Blot Analysis of CLIP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of CJ-2360, an antibody targeting the C-terminus of the CAP-Gly domain-containing linker protein 1 (CLIP1), in western blot analysis. CLIP1, also known as CLIP-170, is a key microtubule-associated protein that plays a crucial role in regulating microtubule dynamics, intracellular trafficking, and cell polarity.

Introduction to CLIP1

CLIP1 is a large cytoplasmic protein with a molecular weight of approximately 160-170 kDa.[1][2] It localizes to the plus-ends of growing microtubules, where it acts as a microtubule anti-catastrophe factor, promoting microtubule growth and stability.[3][4] Through its interaction with various proteins, including the dynactin (B1176013) complex and IQGAP1, CLIP1 is involved in linking microtubules to other cellular structures, such as kinetochores and the cell cortex.[3][5] Given its central role in cytoskeletal organization and dynamics, studying the expression and regulation of CLIP1 is critical for understanding various cellular processes and disease states, including neurodevelopmental disorders and cancer.[6][7]

Product Information: this compound (Representative Anti-CLIP1, C-Terminus Antibody)

While "this compound" may be a specific catalog number, this document provides a general protocol applicable to polyclonal or monoclonal antibodies raised against the C-terminus of human CLIP1. The characteristics of a representative antibody are summarized below.

Quantitative Data Summary
FeatureSpecificationReference
Target CAP-Gly domain containing linker protein 1 (CLIP1)[8]
Specificity C-Terminus of human CLIP1[1][8]
Host Rabbit[1][8]
Clonality Polyclonal[1]
Tested Applications Western Blotting (WB), Immunofluorescence (IF)[8]
Recommended Dilution (WB) 1:1000[1]
Predicted Band Size ~170 kDa[1]
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.[1][9]

Experimental Protocols

A. Cell Lysate Preparation

This protocol is suitable for the extraction of total protein from cultured mammalian cells. As CLIP1 is a cytoplasmic protein, a whole-cell lysate is generally sufficient.[6][7][10]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

  • Using a cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Add 6X SDS-PAGE sample loading buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.

  • Samples can be stored at -80°C for long-term use or loaded directly onto an SDS-PAGE gel.

B. Western Blotting

Materials:

  • SDS-PAGE gel (low percentage, e.g., 6-8%, is recommended for large proteins like CLIP1)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Anti-CLIP1, C-Terminus (this compound or equivalent)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Gel Electrophoresis: Load the prepared protein samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. Run the gel at an appropriate voltage until the desired separation is achieved. For high molecular weight proteins like CLIP1, a longer run time at a lower voltage may be beneficial.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer overnight at 4°C is often recommended for large proteins to ensure efficient transfer.[11]

  • Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-CLIP1 (this compound) primary antibody in blocking buffer to the recommended concentration (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and acquire the chemiluminescent signal using an imaging system. The expected band for CLIP1 should be around 170 kDa.[1]

Mandatory Visualizations

Signaling Pathway of CLIP1

CLIP1_Signaling_Pathway Microtubule Growing Microtubule (+ end) CLIP1 CLIP1 (CLIP-170) Microtubule->CLIP1 binds to Dynactin Dynactin Complex CLIP1->Dynactin interacts with IQGAP1 IQGAP1 CLIP1->IQGAP1 Kinetochore Kinetochore CLIP1->Kinetochore localizes to Dynein Dynein Motor Dynactin->Dynein links to Vesicle Vesicle/Organelle Dynein->Vesicle transports Actin Actin Cytoskeleton IQGAP1->Actin links to

Caption: CLIP1 at the microtubule plus-end, linking to various cellular components.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cultured Cells lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds_page SDS-PAGE (6-8% Gel) quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CLIP1, this compound) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Wash detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection Wash analysis Data Analysis (Band at ~170 kDa) detection->analysis end End analysis->end

Caption: Step-by-step workflow for western blot analysis of CLIP1.

References

Application Notes and Protocols for CJ-2360 in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-2360 is a novel, potent, and selective small molecule inhibitor of KRAS G12C, a common oncogenic driver in various cancers. The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a critical node in cellular signaling, and its mutations lead to constitutive activation of downstream pathways promoting cell proliferation, survival, and differentiation.[1][2] This application note provides a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 loss-of-function screens to identify genes that modulate sensitivity or confer resistance to KRAS G12C inhibition. Such screens are invaluable for elucidating the mechanism of action of this compound, discovering synergistic drug targets, and understanding potential resistance pathways.[3][4][5]

Genome-wide CRISPR screens are a powerful tool for systematically identifying genes whose knockout results in a specific phenotype, such as altered sensitivity to a drug.[6][7] By treating a population of cells, each with a single gene knockout, with this compound, researchers can identify genes whose absence leads to either increased cell death (sensitization) or enhanced cell survival (resistance).

Signaling Pathway Overview

KRAS is a small GTPase that acts as a molecular switch in the cell. In its active GTP-bound state, KRAS activates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2][8] These pathways are crucial for regulating cell growth, proliferation, and survival.[2] The KRAS G12C mutation locks the protein in a constitutively active state, leading to uncontrolled cell signaling and tumorigenesis. This compound is designed to specifically target this mutated form of KRAS, inhibiting its downstream signaling.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12C KRAS G12C (Active) EGFR->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K CJ_2360 This compound CJ_2360->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C Signaling Pathway and Inhibition by this compound.

Applications

The primary application of this compound in CRISPR screening is to perform positive and negative selection screens to identify genetic modifiers of drug response.

  • Identification of Resistance Mechanisms: Negative selection screens can identify genes whose knockout confers resistance to this compound. This is crucial for predicting and overcoming potential clinical resistance.

  • Discovery of Sensitizing Targets: Positive selection screens can uncover genes whose knockout sensitizes cancer cells to this compound, revealing potential targets for combination therapies.

  • Target Validation: These screens can further validate the on-target activity of this compound and elucidate downstream signaling dependencies.

Quantitative Data Summary

The following tables present hypothetical but realistic data from a genome-wide CRISPR screen using this compound in a KRAS G12C mutant cancer cell line.

Table 1: Top Gene Hits Conferring Resistance to this compound (Negative Selection)

Gene SymbolDescriptionLog2 Fold Change (Treated vs. Control)p-value
NF1Neurofibromin 15.81.2e-8
PTENPhosphatase and Tensin Homolog5.23.5e-8
KEAP1Kelch-like ECH-associated protein 14.98.1e-7
CUL3Cullin 34.51.5e-6

Table 2: Top Gene Hits Sensitizing to this compound (Positive Selection)

Gene SymbolDescriptionLog2 Fold Change (Treated vs. Control)p-value
SHOC2SHOC2, Leucine-Rich Repeat Scaffold Protein-6.22.1e-9
SOS1Son of Sevenless Homolog 1-5.94.8e-9
YAP1Yes-associated protein 1-5.59.2e-8
EGFREpidermal Growth Factor Receptor-5.12.3e-7

Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound sensitivity.

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, A549).

  • Cas9 Stable Cell Line Generation:

    • Transduce the chosen cell line with a lentiviral vector expressing Cas9 nuclease.

    • Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).

    • Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or T7E1 assay).

Lentiviral sgRNA Library Transduction
  • Library Selection: Utilize a genome-wide or a focused sgRNA library (e.g., targeting the kinome or specific pathways).

  • Lentivirus Production: Package the sgRNA library into lentiviral particles in HEK293T cells.

  • Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).

  • Transduction:

    • Plate the Cas9-expressing cells.

    • Transduce the cells with the sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

    • Maintain a high coverage of the library (at least 500 cells per sgRNA).

  • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

This compound Treatment Screen
  • Cell Plating: After selection, plate the transduced cell population into two arms: a control group (vehicle treatment) and a this compound treatment group.

  • Drug Treatment:

    • Treat the experimental arm with this compound at a pre-determined concentration (e.g., IC50).

    • Treat the control arm with the vehicle (e.g., DMSO).

  • Incubation: Culture the cells for a sufficient period to allow for the selection pressure to take effect (typically 14-21 days).

  • Cell Harvesting: Harvest the surviving cells from both the control and treated populations.

Genomic DNA Extraction and Sequencing
  • gDNA Extraction: Extract genomic DNA from the harvested cells.

  • PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the representation of each sgRNA in the control and treated populations.

Data Analysis
  • Read Alignment and Counting: Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Normalization: Normalize the read counts to the total number of reads per sample.

  • Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (resistance hits) or depleted (sensitization hits) in the this compound-treated population compared to the control.

  • Gene-Level Analysis: Aggregate the results from multiple sgRNAs targeting the same gene to obtain a gene-level score.

  • Pathway Analysis: Perform pathway enrichment analysis on the identified hit genes to understand the biological pathways involved in the response to this compound.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A 1. Cas9-expressing KRAS G12C Cell Line C 3. Transduction (Low MOI) A->C B 2. Lentiviral sgRNA Library B->C D 4. Antibiotic Selection C->D E 5. Split Population D->E F_control 6a. Vehicle Control E->F_control F_treated 6b. This compound Treatment E->F_treated G 7. Genomic DNA Extraction F_control->G F_treated->G H 8. sgRNA Amplification & Sequencing G->H I 9. Data Analysis (Hit Identification) H->I

Workflow for a Pooled CRISPR Screen with this compound.

Conclusion

The use of this compound in conjunction with CRISPR screening provides a powerful platform for dissecting the genetic determinants of response to KRAS G12C inhibition. The detailed protocols and data presentation framework provided in this application note are intended to guide researchers in designing and executing robust experiments to accelerate the development of novel cancer therapies. The identification of genes that modulate the efficacy of this compound will be instrumental in developing rational combination strategies and overcoming acquired resistance.

References

Application Notes and Protocols for CJ-2360 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases has revealed no information on a compound designated "CJ-2360" in the context of high-throughput screening, drug development, or any other related scientific application.

The search for "this compound" across multiple queries, including "this compound high-throughput screening assays," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway," did not yield any relevant results pertaining to a chemical or biological agent. The predominant result is a course number, "CJ 2360," for "Fundamental Criminal Law" at Texas State University.

This lack of information prevents the creation of the requested detailed application notes, experimental protocols, and data visualizations. The core requirements for this task, such as summarizing quantitative data, detailing methodologies, and illustrating signaling pathways, are contingent upon the existence of foundational scientific data for the specified compound.

Potential Reasons for Lack of Information:

It is possible that "this compound" falls into one of the following categories:

  • Internal Compound Designator: The name may be an internal code used by a specific research institution or company that has not yet been disclosed in public-facing literature.

  • Novel Compound: The compound may be very new, and research pertaining to it has not yet been published.

  • Typographical Error: The designation "this compound" may be a typographical error.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To obtain the necessary information to proceed with developing high-throughput screening assays for a compound of interest, it is crucial to:

  • Verify the Compound Identifier: Please double-check the name and any alternative identifiers for the compound.

  • Consult Internal Documentation: If this is an internal project, refer to internal documentation, databases, or project leaders for information on the compound's target, mechanism of action, and any preliminary assay development work.

  • Access Proprietary Databases: If you have access to proprietary chemical or pharmaceutical databases, a search using those resources may yield relevant information that is not publicly available.

Once the correct identity and foundational scientific information for the compound are established, the development of detailed application notes and protocols for high-throughput screening can proceed. This would typically involve the following sections, which are provided below as a general template.

General Template for Application Notes and Protocols

(Please note: The following sections are a generalized framework and cannot be completed without specific information about the compound of interest.)

I. Introduction
  • Compound Name: [Correct Compound Name]

  • Mechanism of Action: [Description of the biological target and how the compound modulates its activity]

  • Therapeutic Relevance: [Potential disease areas or biological processes the compound could impact]

  • Application in High-Throughput Screening: [Overview of the purpose of the HTS assay]

II. Quantitative Data Summary

This section would typically include tables summarizing key quantitative metrics from preliminary studies.

Table 1: In Vitro Activity of [Correct Compound Name]

Assay TypeTargetIC50 / EC50 (µM)Hill SlopeMaximum Inhibition/Activation (%)
ExampleExample Target0.1501.298%

Table 2: Selectivity Profile of [Correct Compound Name]

TargetIC50 / EC50 (µM)Fold Selectivity vs. Primary Target
Primary Target0.1501
Off-Target 1>10>66
Off-Target 25.235
III. Signaling Pathway

A diagram of the relevant signaling pathway would be presented here.

Caption: Example signaling pathway modulated by the compound.

IV. Experimental Protocols

Detailed, step-by-step protocols for relevant HTS assays would be provided.

A. Protocol: [Name of HTS Assay]

  • Materials and Reagents:

    • [Correct Compound Name], 10 mM in DMSO

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% BSA)

    • [Target Protein], [Concentration]

    • [Substrate], [Concentration]

    • 384-well, black, flat-bottom plates

    • Plate reader capable of [Detection Method]

  • Assay Procedure:

    • Prepare a serial dilution of [Correct Compound Name] in DMSO.

    • Using an automated liquid handler, dispense 50 nL of the compound dilutions into the assay plate.

    • Add 5 µL of [Target Protein] solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of [Substrate] to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a plate reader at [Excitation/Emission wavelengths or Luminescence settings].

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

V. Experimental Workflow Visualization

A diagram illustrating the high-throughput screening workflow.

Application Notes and Protocols for CJ-2360 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical evaluation of CJ-2360, a potent and orally active anaplastic lymphoma kinase (ALK) inhibitor, in mouse models. The following information is based on the study by Chen et al. (2020) and is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.

Mechanism of Action

This compound is a small-molecule inhibitor targeting anaplastic lymphoma kinase (ALK) and several of its clinically identified mutants.[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth and survival of cancer cells.[3] this compound exerts its therapeutic effect by inhibiting the phosphorylation of ALK and its downstream signaling components, including ERK and STAT3, thereby suppressing tumor cell proliferation.[4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

ALK_Signaling_Pathway cluster_cell Cancer Cell ALK ALK RAS RAS ALK->RAS JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CJ2360 This compound CJ2360->ALK Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select SCID Mice Cell_Implantation Implant KARPAS-299 Cells Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing Administer this compound (100 mg/kg, p.o., BID) or Vehicle Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint Assess Tumor Regression Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

References

Application Notes and Protocols for In Vivo Imaging: CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The following document provides detailed application notes and protocols for the utilization of CJ-2360 in in vivo imaging studies. Due to the absence of specific public information on a compound designated "this compound," this document will focus on general principles and established methodologies for in vivo imaging that would be applicable to a novel imaging agent. The protocols and data tables provided are templates that can be adapted once the specific characteristics of this compound (e.g., target, mechanism of action, fluorophore properties) are determined.

Data Presentation

Quantitative data is crucial for the evaluation of any new in vivo imaging agent. The following tables provide a structured format for summarizing key performance indicators.

Table 1: In Vitro Characterization of this compound

ParameterValueUnitsExperimental Conditions
Binding Affinity (Kd) nMCell line/receptor, temperature, assay type
Specificity List of tested off-targets and results
Quantum Yield Solvent, excitation/emission wavelengths
Molar Extinction Coefficient M⁻¹cm⁻¹Wavelength
Photostability Light source, intensity, duration
Cellular Uptake %Cell line, concentration, incubation time
Cytotoxicity (IC50) µMCell line, incubation time

Table 2: In Vivo Performance of this compound

ParameterValueUnitsAnimal ModelImaging Modality
Biodistribution (Target Organ) %ID/gSpecies, disease model
Biodistribution (Off-Target Organs) %ID/gList of key organs (liver, kidney, etc.)
Target-to-Background Ratio Time point post-injection
Blood Half-Life (t½) hours
Route of Excretion Urine, feces
Optimal Imaging Time Window hours
Signal-to-Noise Ratio

Experimental Protocols

Detailed and reproducible protocols are essential for successful in vivo imaging studies.

Protocol 1: In Vitro Characterization of this compound

Objective: To determine the fundamental binding and photophysical properties of this compound.

Materials:

  • This compound

  • Target-expressing cells and control cells

  • Appropriate cell culture media and supplements

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Radioligand (for competitive binding assays) or fluorescently labeled competitor

  • Scintillation counter or fluorescence plate reader

  • Spectrophotometer and spectrofluorometer

  • Microscope with a suitable light source and filters

Methodology:

  • Binding Affinity Assay (Competitive Binding):

    • Culture target-expressing cells to 80-90% confluency.

    • Prepare cell membranes or use whole cells.

    • Incubate a constant concentration of radioligand or fluorescent competitor with increasing concentrations of this compound.

    • Separate bound from free ligand by filtration or washing.

    • Quantify the bound radioactivity or fluorescence.

    • Calculate the Ki or IC50 value from the competition curve.

  • Photophysical Property Measurement:

    • Prepare solutions of this compound in relevant solvents (e.g., PBS, ethanol).

    • Measure the absorbance spectrum using a spectrophotometer to determine the molar extinction coefficient.

    • Measure the fluorescence emission spectrum using a spectrofluorometer to determine the quantum yield (relative to a known standard).

    • Assess photostability by continuous exposure to an excitation light source and monitoring the fluorescence intensity over time.

Protocol 2: In Vivo Imaging with this compound in a Xenograft Mouse Model

Objective: To evaluate the in vivo targeting, biodistribution, and imaging potential of this compound.

Materials:

  • This compound formulated for in vivo administration

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells expressing the target of this compound

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Syringes and needles for injection

  • Animal balance

Methodology:

  • Animal Model Preparation:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

    • Randomize mice into experimental groups.

  • In Vivo Imaging Workflow:

    G A Baseline Imaging (Pre-injection) B Administer this compound (e.g., intravenous) A->B C Longitudinal Imaging (Multiple time points) B->C D Data Acquisition (Fluorescence intensity) C->D E Ex Vivo Biodistribution (Organ imaging and analysis) C->E F Data Analysis (TBR, %ID/g) D->F E->F

    In vivo imaging experimental workflow.

  • Image Acquisition and Analysis:

    • Anesthetize the mouse and place it in the imaging chamber.

    • Acquire a baseline image before injecting this compound.

    • Administer this compound via the desired route (e.g., tail vein injection).

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).

    • Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to calculate the target-to-background ratio.

  • Ex Vivo Biodistribution:

    • At the final imaging time point, euthanize the mouse.

    • Dissect major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.).

    • Image the dissected organs ex vivo to confirm in vivo findings.

    • Weigh the organs and quantify the fluorescence intensity per gram of tissue to determine the percent injected dose per gram (%ID/g).

Signaling Pathway and Mechanism of Action

Understanding the biological context of the imaging target is crucial for interpreting the results. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an imaging agent like this compound.

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression CJ2360 This compound (Imaging Agent) CJ2360->Receptor Binds

Hypothetical signaling pathway targeted by this compound.

This diagram illustrates this compound binding to a cell surface receptor, initiating a downstream signaling cascade. Visualizing this pathway helps in understanding the biological process being imaged and in designing experiments to validate the specificity and functional consequences of target engagement.

Application Notes and Protocols for CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of CJ-2360, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is intended for use in preclinical research and drug development settings.

Overview of this compound

This compound is a small molecule inhibitor belonging to a class of compounds with a fused indoloquinoline scaffold. It is a highly potent and selective inhibitor of wild-type ALK and several clinically relevant ALK mutants.[1] Due to its ability to induce complete tumor regression in preclinical models, this compound is a promising candidate for further development as a therapeutic agent for ALK-positive cancers, such as non-small-cell lung cancer (NSCLC).[2]

Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations, gene amplification, or point mutations, can drive the growth and survival of cancer cells. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This blockade of oncogenic signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 475.56 g/mol [1]
Chemical Formula C₂₇H₃₀FN₅O₂[1]
CAS Number 2226742-61-4[1]
IC₅₀ (wild-type ALK) 2.2 nM[1]
IC₅₀ (KARPAS-299 cells) 1.8 nM[1]
IC₅₀ (H3122 cells) 3 nM[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Storage (Solid) -20°C for up to 3 years
Storage (Stock Solution) -20°C for short-term, -80°C for long-term

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be used for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Weigh this compound: Carefully weigh out 4.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 475.56 g/mol = 4.7556 mg

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is recommended to prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 nM in a 1 mL cell culture volume, you can prepare a 1 µM intermediate solution.

  • Prepare Final Working Solutions: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the inhibitor.

  • Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate and Analyze: Incubate the cells for the desired period and then proceed with downstream analysis (e.g., cell viability assays, western blotting for phosphorylated ALK).

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for this compound for more detailed safety information.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_application Working Solution for Cell Culture start Start weigh Weigh 4.76 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw dilute Dilute in culture medium thaw->dilute treat Treat cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway cluster_pathway ALK Signaling Pathway cluster_inhibition Inhibition by this compound ALK Constitutively Active ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation CJ2360 This compound CJ2360->ALK

Caption: ALK signaling pathway and inhibition by this compound.

References

Application Notes and Protocols for a Novel Neuroprotective Agent (CJ-2360) in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Primary neuronal cultures are invaluable in vitro models for studying neuronal development, function, and pathology. They provide a controlled environment to investigate the efficacy and mechanism of action of novel therapeutic compounds. This document provides detailed application notes and protocols for the use of CJ-2360, a hypothetical neuroprotective agent, in primary neuron cultures. These guidelines are designed to assist researchers in assessing its potential for treating neurodegenerative conditions.

Primary neurons for these cultures are typically isolated from embryonic rodent brain tissue, most commonly the cortex and hippocampus.[1][2] These cells, once plated, can differentiate and form complex synaptic networks, mimicking aspects of the in vivo brain environment.[1][3] The protocols outlined below are based on established methods for primary neuron culture and can be adapted for specific research needs.[1][4][5][6]

Experimental Protocols

I. Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM (Dulbecco's Modified Eagle Medium)[1]

  • Fetal Bovine Serum (FBS)[6]

  • Neurobasal Medium[5]

  • B-27 Supplement[5]

  • GlutaMAX[5]

  • Penicillin-Streptomycin

  • Trypsin-EDTA[6]

  • DNase I[6]

  • Poly-D-lysine[7]

  • Laminin[7]

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating of Culture Vessels:

    • Aseptically coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.[7]

    • The following day, wash the surfaces three times with sterile PBS.[6]

    • Incubate with Laminin (5 µg/mL in PBS) for at least 2 hours at 37°C before plating cells.

  • Dissection and Tissue Preparation:

    • Euthanize the pregnant rat according to approved animal protocols.

    • Dissect the E18 pups and remove the brains, placing them in ice-cold dissection medium (DMEM).

    • Under a dissecting microscope, carefully remove the cortices from each hemisphere and place them in a fresh dish of ice-cold dissection medium.

    • Remove the meninges from the cortical tissue.

  • Cell Dissociation:

    • Transfer the cortical tissue to a 15 mL conical tube and aspirate the dissection medium.

    • Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.[6]

    • Gently agitate the tube every 5 minutes.

    • Stop the trypsinization by adding an equal volume of DMEM with 10% FBS.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[1]

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture vessels.[7]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium to remove cellular debris.

    • Continue to replace half of the medium every 3-4 days.[7]

II. Assessment of this compound Neuroprotective Effects

This protocol outlines a typical experiment to evaluate the neuroprotective properties of this compound against glutamate-induced excitotoxicity.

Procedure:

  • Treatment with this compound:

    • Culture primary cortical neurons for 7 days in vitro (DIV 7) to allow for maturation and synapse formation.

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 24 hours. Include a vehicle control group.

  • Induction of Excitotoxicity:

    • Following pre-treatment, expose the neurons to a toxic concentration of glutamate (B1630785) (e.g., 50 µM) for 30 minutes in the continued presence of this compound or vehicle.

  • Washout and Recovery:

    • After the glutamate exposure, remove the treatment medium and wash the cells twice with pre-warmed Neurobasal medium.

    • Return the cells to their original culture medium (containing this compound or vehicle) and incubate for 24 hours.

  • Assessment of Neuronal Viability:

    • Measure neuronal viability using a standard assay such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

    • Alternatively, fix the cells and perform immunocytochemistry for neuronal markers like MAP2 or NeuN, followed by cell counting.

Data Presentation

The following tables provide a template for presenting quantitative data from neuroprotection experiments.

Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity

Treatment GroupConcentrationNeuronal Viability (% of Control)Standard Deviation
Vehicle Control-100± 5.2
Glutamate (50 µM)-45.3± 4.8
This compound + Glutamate1 nM58.7± 5.1
This compound + Glutamate10 nM75.2± 6.3
This compound + Glutamate100 nM89.5± 5.9

Table 2: Effect of this compound on Apoptotic Markers

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)Standard Deviation
Vehicle Control-1.0± 0.1
Glutamate (50 µM)-4.2± 0.5
This compound + Glutamate10 nM2.1± 0.3
This compound + Glutamate100 nM1.3± 0.2

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures.

G cluster_0 Experimental Workflow for Neuroprotection Assay Primary Neuron Culture (DIV 7) Primary Neuron Culture (DIV 7) Pre-treatment with this compound (24h) Pre-treatment with this compound (24h) Primary Neuron Culture (DIV 7)->Pre-treatment with this compound (24h) Step 1 Glutamate Exposure (30 min) Glutamate Exposure (30 min) Pre-treatment with this compound (24h)->Glutamate Exposure (30 min) Step 2 Washout and Recovery (24h) Washout and Recovery (24h) Glutamate Exposure (30 min)->Washout and Recovery (24h) Step 3 Assess Neuronal Viability Assess Neuronal Viability Washout and Recovery (24h)->Assess Neuronal Viability Step 4

Caption: Workflow for assessing the neuroprotective effects of this compound.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Downstream_Apoptotic_Pathways Downstream Apoptotic Pathways Calcium_Influx->Downstream_Apoptotic_Pathways Neuronal_Death Neuronal Death Downstream_Apoptotic_Pathways->Neuronal_Death This compound This compound Signaling_Molecule_X Signaling Molecule X This compound->Signaling_Molecule_X activates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins Signaling_Molecule_X->Anti_Apoptotic_Proteins upregulates Anti_Apoptotic_Proteins->Downstream_Apoptotic_Pathways inhibits

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

References

Application Notes & Protocols: The Use of Small Molecule Inhibitors in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Experimental Design and Implementation

Introduction

Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells, have emerged as powerful tools in biomedical research and drug discovery.[1][2] Their ability to recapitulate the complex architecture and functionality of human organs provides a physiologically relevant platform for studying development, disease modeling, and the effects of therapeutic compounds.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of small molecule inhibitors in organoid models. While the specific compound "CJ-2360" does not correspond to a known entity in published organoid research, this document outlines a generalized framework using a hypothetical small molecule inhibitor, hereafter referred to as Compound-X .

Compound-X: A Hypothetical Nodal Signaling Inhibitor

For the purpose of these protocols, we will consider Compound-X as a selective inhibitor of the Nodal signaling pathway. The Nodal pathway is a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a crucial role in embryonic development, cell fate determination, and tissue patterning. Dysregulation of this pathway is implicated in various developmental disorders and cancers. In the context of organoid development, modulating Nodal signaling can influence lineage commitment and morphogenesis.

Below is a diagram illustrating the canonical Nodal signaling pathway, which is the target of our hypothetical Compound-X.

Nodal_Signaling_Pathway cluster_receptors Ligand Nodal Receptor1 Activin Receptor Type IIB (ActRIIB) Ligand->Receptor1 binds Receptor2 Activin Receptor-Like Kinase 4/7 (ALK4/7) Receptor1->Receptor2 recruits & phosphorylates Smad23 Smad2/3 Receptor2->Smad23 phosphorylates CompoundX Compound-X CompoundX->Receptor2 inhibits pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex binds Smad4 Smad4 Smad4->Complex binds Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription initiates

Figure 1: Nodal Signaling Pathway Inhibition by Compound-X.

Experimental Protocols

The following protocols provide a step-by-step guide for the treatment of intestinal organoids with Compound-X. These methods can be adapted for other types of organoids and small molecules.

Protocol 1: Intestinal Organoid Culture and Maintenance

This protocol is adapted from established methods for human intestinal organoid culture.

Materials:

  • Human intestinal organoids cultured in Matrigel® domes

  • IntestiCult™ Organoid Growth Medium (Human)

  • Corning® Matrigel® Matrix, Growth Factor Reduced (GFR)

  • Gentle Cell Dissociation Reagent (GCDR)

  • DMEM/F-12 with 15 mM HEPES

  • D-PBS (Without Ca++ and Mg++)

  • 24-well tissue culture plates

  • 15 mL conical tubes

  • Micropipettes and sterile, filtered tips

Procedure:

  • Organoid Passaging:

    • Start with established intestinal organoid cultures grown in 50 µL Matrigel® domes in a 24-well plate.

    • Aspirate the culture medium from the wells.

    • Add 1 mL of room temperature GCDR on top of each Matrigel® dome and incubate for 1 minute.

    • Mechanically disrupt the dome by pipetting up and down 2-3 times with a pre-wetted 1 mL pipette tip.

    • Transfer the organoid mixture to a 15 mL conical tube.

    • Incubate the tube at room temperature on a rocking platform for 10 minutes.

    • Centrifuge at 290 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 5 mL of cold DMEM/F-12.

    • Vigorously pipette up and down 15 times to fragment the organoids.

    • Centrifuge at 200 x g for 5 minutes.

  • Resuspension and Plating:

    • Aspirate the supernatant and resuspend the organoid fragments in cold Matrigel®. A common ratio is 50 µL of Matrigel® per well of a 24-well plate.

    • Plate 50 µL domes of the organoid-Matrigel® suspension into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.

    • Carefully add 500 µL of IntestiCult™ Organoid Growth Medium to each well.

  • Maintenance:

    • Culture organoids at 37°C and 5% CO2.

    • Replace the medium every 2-3 days.

    • Passage organoids every 7-10 days, or when they become large and the lumen fills with debris.

Protocol 2: Treatment of Organoids with Compound-X

This protocol outlines the procedure for treating established organoid cultures with the hypothetical small molecule inhibitor, Compound-X.

Materials:

  • Established intestinal organoid cultures (Day 3-4 post-passaging)

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • IntestiCult™ Organoid Growth Medium (Human)

  • Multi-well plates (24- or 96-well, depending on the scale of the experiment)

Procedure:

  • Preparation of Dosing Medium:

    • Prepare serial dilutions of Compound-X in pre-warmed IntestiCult™ Organoid Growth Medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Compound-X.

  • Organoid Treatment:

    • Carefully aspirate the existing medium from the organoid cultures.

    • Add the appropriate volume of the dosing medium or vehicle control medium to each well (e.g., 500 µL for a 24-well plate).

    • Ensure each condition is tested in triplicate for statistical robustness.

  • Incubation:

    • Incubate the treated organoids at 37°C and 5% CO2 for the desired duration of the experiment (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

The general workflow for treating and analyzing organoids is depicted in the following diagram:

Experimental_Workflow Start Day 0: Passage & Plate Intestinal Organoids Culture Day 1-3: Organoid Recovery & Growth Start->Culture Treatment Day 4: Treatment with Compound-X & Vehicle Culture->Treatment Incubation Day 4-7: Incubation (24-72 hours) Treatment->Incubation Analysis Day 7: Endpoint Analysis Incubation->Analysis Imaging Brightfield/Fluorescence Imaging Analysis->Imaging Viability Cell Viability Assay (e.g., CellTiter-Glo) Analysis->Viability RNASeq RNA Isolation for Gene Expression Analysis Analysis->RNASeq

Figure 2: General Experimental Workflow for Compound-X Treatment.
Protocol 3: Endpoint Analysis

Several methods can be used to quantify the effects of Compound-X on organoids.

A. Brightfield Imaging for Morphological Analysis:

  • Acquire images of organoids in each well using an inverted microscope at various time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • Use image analysis software (e.g., ImageJ) to quantify morphological parameters such as organoid size (cross-sectional area), circularity, and number of crypt-like domains.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • At the end of the treatment period, equilibrate the plate and assay reagents to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix vigorously for 5 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the relative cell viability.

C. RNA Isolation and Gene Expression Analysis:

  • Collect organoids by first disrupting the Matrigel® with a cell recovery solution.

  • Pellet the organoids by centrifugation.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of Nodal target genes (e.g., LEFTY1, PITX2) and markers of different intestinal cell lineages.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format. Below are examples of how to present hypothetical data from the described assays.

Table 1: Morphological Analysis of Intestinal Organoids Treated with Compound-X for 72 hours

Treatment GroupConcentration (µM)Average Organoid Area (µm²) ± SDAverage Circularity ± SD
Vehicle Control0 (0.1% DMSO)25,450 ± 3,1200.85 ± 0.05
Compound-X0.124,980 ± 2,9800.84 ± 0.06
Compound-X121,340 ± 2,5500.78 ± 0.07
Compound-X1015,670 ± 1,9800.65 ± 0.09
Compound-X1008,950 ± 1,2300.52 ± 0.11

Table 2: Cell Viability of Intestinal Organoids after 72-hour Treatment with Compound-X

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU) ± SDPercent Viability vs. Vehicle (%)
Vehicle Control0 (0.1% DMSO)875,430 ± 56,780100
Compound-X0.1865,990 ± 61,23098.9
Compound-X1789,540 ± 49,87090.2
Compound-X10543,210 ± 34,56062.1
Compound-X100213,450 ± 21,98024.4

Table 3: Relative Gene Expression of Nodal Target Genes after 48-hour Treatment with Compound-X

Treatment GroupConcentration (µM)LEFTY1 Fold Change (vs. Vehicle) ± SDPITX2 Fold Change (vs. Vehicle) ± SD
Vehicle Control0 (0.1% DMSO)1.00 ± 0.121.00 ± 0.15
Compound-X10.78 ± 0.090.82 ± 0.11
Compound-X100.34 ± 0.050.41 ± 0.07
Compound-X1000.08 ± 0.020.11 ± 0.03

Conclusion

The use of small molecule inhibitors in organoid models is a powerful approach to dissect complex biological pathways and screen for therapeutic potential. The protocols and data presentation formats provided here offer a robust framework for conducting such studies. By adapting these generalized methods to specific organoid types and research questions, scientists can effectively leverage these advanced 3D culture systems to accelerate discoveries in developmental biology, disease pathology, and pharmacology.

References

Unraveling the Potential of CJ-2360 in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel molecular probes and reagents is a driving force in advancing the capabilities of flow cytometry, a powerful technique for single-cell analysis. This document provides detailed application notes and protocols for the utilization of CJ-2360, a hypothetical novel compound, in various flow cytometry applications. While this compound is a fictional agent for the purpose of this guide, the principles, protocols, and data presentation formats provided herein serve as a robust framework for the characterization and application of new reagents in flow cytometry-based research and drug development.

Flow cytometry allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells suspended in a fluid stream as they pass through a laser beam. Key applications include immunophenotyping, cell cycle analysis, apoptosis detection, and the measurement of intracellular signaling events. The integration of a new reagent like this compound would theoretically be aimed at probing a specific cellular function or identifying a particular cell population that is not readily detectable with existing methods.

Hypothetical Applications of this compound in Flow Cytometry

For the context of this document, we will postulate that this compound is a novel fluorescent probe with specific binding affinity to a key intracellular protein that is upregulated during a specific cellular process, for instance, cellular stress response. This would enable researchers to identify and quantify cells undergoing this process.

Potential applications that could be explored include:

  • Monitoring Drug Efficacy: Assessing the induction of cellular stress by novel therapeutic compounds.

  • Disease Research: Identifying and characterizing cell populations exhibiting stress markers in disease models.

  • Toxicology Screening: Evaluating the cytotoxic effects of various compounds on different cell types.

Data Presentation

To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in a structured tabular format.

Table 1: Example Data Summary for this compound Staining in Response to a Hypothetical Stress-Inducing Agent (Compound X)

Cell LineTreatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of this compoundPercentage of this compound Positive Cells (%)
JurkatVehicle Control0150 ± 252.5 ± 0.8
JurkatCompound X1850 ± 7545.2 ± 3.1
JurkatCompound X51600 ± 12088.9 ± 4.5
HeLaVehicle Control0120 ± 181.8 ± 0.5
HeLaCompound X1650 ± 6035.7 ± 2.9
HeLaCompound X51300 ± 11075.4 ± 5.2

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable flow cytometry data. The following are example protocols for the use of this compound.

Protocol 1: General Staining of Suspension Cells with this compound

This protocol outlines the basic steps for staining suspension cells, such as Jurkat or primary lymphocytes, with this compound.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound staining solution (e.g., 1 mM stock in DMSO)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density. Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of pre-warmed cell culture medium containing the optimal concentration of this compound (to be determined by titration).

  • Incubation: Incubate the cells for the optimized time and temperature (e.g., 30 minutes at 37°C), protected from light.

  • Washing: Add 1 mL of PBS to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Washing after Fixation: Add 1 mL of PBS, centrifuge, and discard the supernatant.

  • Permeabilization (if required for intracellular target): Resuspend the cell pellet in 500 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Final Wash: Add 1 mL of PBS, centrifuge, and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of PBS for flow cytometry analysis.

Protocol 2: Co-staining of this compound with a Surface Marker (e.g., CD3)

This protocol allows for the simultaneous analysis of this compound staining and the expression of a cell surface antigen.

Materials:

  • All materials from Protocol 1

  • Fluorochrome-conjugated anti-CD3 antibody (or other surface marker antibody)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Surface Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the anti-CD3 antibody at the recommended dilution.

  • Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.

  • This compound Staining: Follow steps 3-5 from Protocol 1.

  • Fixation and Permeabilization (Optional): Follow steps 6-9 from Protocol 1 if required.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of PBS for flow cytometry analysis.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow start Start: Cell Culture harvest Harvest Cells (1x10^6) start->harvest wash1 Wash with PBS harvest->wash1 surface_stain Surface Marker Staining (e.g., anti-CD3) wash1->surface_stain wash2 Wash surface_stain->wash2 cj_stain This compound Staining wash2->cj_stain wash3 Wash cj_stain->wash3 fix_perm Fixation & Permeabilization (Optional) wash3->fix_perm wash4 Wash fix_perm->wash4 acquire Acquire on Flow Cytometer wash4->acquire end End: Data Analysis acquire->end

Caption: Experimental workflow for co-staining with this compound and a surface marker.

signaling_pathway stimulus Cellular Stress (e.g., Compound X) pathway_start Stress Sensor Activation stimulus->pathway_start kinase_cascade Kinase Cascade (e.g., MAPK Pathway) pathway_start->kinase_cascade target_protein Target Protein (Upregulation/Modification) kinase_cascade->target_protein cj_binding This compound Binding target_protein->cj_binding fluorescence Fluorescent Signal cj_binding->fluorescence

Application Notes and Protocols for CJ-2360: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CJ-2360 is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-100. Aberrant TK-100 activity has been implicated in the pathogenesis of various solid tumors, where it promotes uncontrolled cell proliferation and survival through the PI3K/Akt signaling pathway. These application notes provide detailed protocols for studying the in vitro and in vivo effects of this compound, offering researchers a guide to assess its therapeutic potential.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TK-100, preventing its phosphorylation and subsequent activation. This blockade of TK-100 signaling leads to the downstream inhibition of the PI3K/Akt pathway, resulting in decreased cell proliferation and induction of apoptosis in TK-100-expressing cancer cells.

Signaling Pathway Diagram

CJ_2360_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR TK100 TK-100 GFR->TK100 Activation PI3K PI3K TK100->PI3K Phosphorylation CJ2360 This compound CJ2360->TK100 Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits TK-100, blocking the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC₅₀ (nM)
TK-100 Kinase AssayRecombinant Human TK-1005.2
Cell Viability (72h)NCI-H460 (High TK-100)25.8
Cell Viability (72h)A549 (Low TK-100)> 10,000

Table 2: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle Control00
This compound1045
This compound3082

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant TK-100.

Materials:

  • Recombinant Human TK-100 enzyme

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • This compound (serial dilutions)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

  • Add 5 µL of diluted this compound or vehicle (DMSO) to a 384-well plate.

  • Add 10 µL of TK-100 enzyme and substrate solution to each well.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure kinase activity using the ADP-Glo™ kit instructions.

  • Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • NCI-H460 and A549 cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound or vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence to determine cell viability.

  • Normalize data to vehicle-treated cells and calculate IC₅₀ values.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice

  • NCI-H460 cells

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose)

Procedure:

  • Subcutaneously implant 5 x 10⁶ NCI-H460 cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound or vehicle control orally, once daily (QD).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study (e.g., 21 days), euthanize mice and excise tumors for analysis.

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay CellViability Cell Viability Assay KinaseAssay->CellViability Potency Confirmation Xenograft Tumor Xenograft Model CellViability->Xenograft Efficacy Testing

Caption: Workflow from in vitro characterization to in vivo efficacy.

Troubleshooting & Optimization

troubleshooting CJ-2360 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CJ-2360. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and addressing common issues encountered while working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the JKB-1 kinase. By binding to the ATP-binding pocket of JKB-1, it prevents the phosphorylation of its downstream substrate, TRP-2, thereby inhibiting the pro-proliferative JKB-1 signaling pathway.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.5% to avoid solvent-induced artifacts.

Q3: What is the stability of this compound in solution?

A3: The 50 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.

Troubleshooting Guides

Problem 1: No observable effect of this compound on cell viability or proliferation.

  • Possible Cause 1: Inactive Compound: The compound may have degraded due to improper storage.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh aliquot of the compound.

  • Possible Cause 2: Low Expression of JKB-1 in the Cell Line: The cell line being used may not express sufficient levels of the JKB-1 target.

    • Solution: Verify the expression of JKB-1 in your cell line of choice by Western blot or qPCR.

  • Possible Cause 3: Incorrect Dosing: The concentration range used may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, for example, from 1 nM to 10 µM.

Problem 2: this compound precipitates in the cell culture medium.

  • Possible Cause 1: Poor Solubility in Aqueous Solution: this compound has low aqueous solubility.

    • Solution: When diluting the DMSO stock solution into the culture medium, ensure vigorous mixing. It is also recommended to first dilute the stock in a small volume of serum-free medium before adding it to the final serum-containing medium.

  • Possible Cause 2: High Final Concentration: The final concentration of this compound in the medium may be too high.

    • Solution: Avoid final concentrations above 10 µM in most standard cell culture media.

Problem 3: High background signal in the control (DMSO-treated) group.

  • Possible Cause: High Final DMSO Concentration: The final concentration of DMSO may be causing cellular stress or toxicity.

    • Solution: Ensure the final DMSO concentration in all wells, including the control, is consistent and does not exceed 0.5%.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeJKB-1 ExpressionIC50 (nM)
HCT116Colon CancerHigh50
A549Lung CancerModerate250
MCF7Breast CancerLow>10,000
K562LeukemiaHigh75

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

JKB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor JKB1 JKB-1 GrowthFactorReceptor->JKB1 GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Binds TRP2 TRP-2 JKB1->TRP2 Phosphorylates Proliferation Cell Proliferation TRP2->Proliferation Promotes CJ2360 This compound CJ2360->JKB1 Inhibits

Caption: The JKB-1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No effect of this compound observed CheckStorage Check compound storage (-20°C, protected from light) Start->CheckStorage CheckExpression Verify JKB-1 expression in cell line (Western/qPCR) CheckStorage->CheckExpression Storage OK UseFresh Use fresh aliquot CheckStorage->UseFresh Improper Storage DoseResponse Perform wider dose-response (1 nM to 10 µM) CheckExpression->DoseResponse Expression OK SelectCellLine Select high-expressing cell line CheckExpression->SelectCellLine Low Expression AnalyzeData Analyze new data DoseResponse->AnalyzeData UseFresh->DoseResponse SelectCellLine->DoseResponse End Problem Resolved AnalyzeData->End

Caption: Troubleshooting workflow for lack of this compound efficacy.

Technical Support Center: Optimizing CJ-2360 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the novel inhibitor, CJ-2360, for various assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: Why am I observing inconsistent results or high variability between replicate wells in my assay?

Answer: Inconsistent results can stem from several factors related to compound handling and assay setup.

  • Improper Mixing: Ensure this compound is thoroughly mixed in the stock solution and in the final assay medium. Vortex the stock solution before each use and gently pipette-mix the final solution in each well.

  • Precipitation: this compound may precipitate at higher concentrations or in certain media. Visually inspect solutions for any signs of precipitation. If observed, consider lowering the concentration or testing alternative solvents.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.

  • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate this compound and other media components, leading to skewed results. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

Question: My cell viability has significantly decreased even at low concentrations of this compound. How can I determine if this is due to off-target cytotoxicity?

Answer: Distinguishing between on-target and off-target cytotoxicity is crucial.

  • Control Cell Lines: Test this compound in a control cell line that does not express the target of interest. If significant cytotoxicity is still observed, it is likely due to off-target effects.

  • Rescue Experiments: If the target of this compound is known, attempt a rescue experiment by overexpressing a downstream effector or adding a supplemental factor that can bypass the inhibited pathway.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours). On-target effects may take longer to manifest, while acute off-target cytotoxicity often appears earlier.

Question: I am not observing a clear dose-response curve. What are the potential reasons?

Answer: A flat or non-sigmoidal dose-response curve can be due to several factors.

  • Inappropriate Concentration Range: The tested concentration range may be too narrow or completely outside the active range of this compound. A broad concentration range, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM), is recommended for initial experiments.

  • Assay Interference: this compound might interfere with the assay readout itself. For example, it could be autofluorescent in a fluorescence-based assay. Run a control with this compound in the absence of cells to check for interference.

  • Compound Instability: this compound may be unstable in the assay medium over the incubation period. Consider reducing the incubation time or assessing compound stability under assay conditions using methods like HPLC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in assays.

Question: What is the recommended starting concentration range for this compound in a cell-based assay?

Answer: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a 10-point dose-response curve, with 3-fold serial dilutions starting from 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value.

Question: What is the best solvent to use for dissolving this compound?

Answer: The choice of solvent depends on the physicochemical properties of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for most small molecule inhibitors due to its high solubilizing capacity. However, it is important to keep the final concentration of DMSO in the assay medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. If this compound is not soluble in DMSO, other organic solvents like ethanol (B145695) or a water-based solution with a solubilizing agent can be tested.

Question: How long should I incubate the cells with this compound?

Answer: The optimal incubation time depends on the mechanism of action of this compound and the biological question being addressed. For inhibitors that target upstream signaling events, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For assays measuring downstream effects like changes in gene expression or cell proliferation, a longer incubation time (e.g., 24-72 hours) is typically required. A time-course experiment is recommended to determine the optimal incubation period.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)Percent Inhibition (Mean ± SD)
10098.2 ± 1.5
33.395.1 ± 2.3
11.185.7 ± 3.1
3.765.4 ± 4.5
1.248.9 ± 5.2
0.430.1 ± 4.8
0.115.6 ± 3.9
0.055.2 ± 2.1
0.011.1 ± 1.0
0 (Vehicle Control)0 ± 1.2

Table 2: Hypothetical Cytotoxicity Profile of this compound in Target vs. Control Cell Lines

This compound Concentration (µM)Cell Viability (%) - Target Cell Line (Mean ± SD)Cell Viability (%) - Control Cell Line (Mean ± SD)
1005.6 ± 2.185.3 ± 4.5
1045.2 ± 5.890.1 ± 3.9
189.7 ± 3.495.6 ± 2.8
0.198.1 ± 1.999.2 ± 1.5
0 (Vehicle Control)100 ± 2.5100 ± 1.8

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin (B115843)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

CJ_2360_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression CJ_2360 This compound CJ_2360->Kinase_A

Caption: Hypothetical signaling pathway targeted by this compound.

Concentration_Optimization_Workflow Start Start: Define Assay Determine_Range Determine Broad Concentration Range (e.g., 1nM - 100µM) Start->Determine_Range Dose_Response Perform Initial Dose-Response Experiment Determine_Range->Dose_Response Analyze_Curve Analyze Dose-Response Curve Dose_Response->Analyze_Curve Good_Curve Good Curve? Analyze_Curve->Good_Curve Refine_Range Refine Concentration Range around IC50 Good_Curve->Refine_Range Yes Troubleshoot Troubleshoot: - Check Solubility - Assay Interference - Cytotoxicity Good_Curve->Troubleshoot No Validate Validate in Secondary Assays Refine_Range->Validate End End: Optimal Concentration Determined Validate->End Troubleshoot->Determine_Range

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Preventing Hypothetical Compound X (HCX) Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hypothetical Compound X (HCX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of HCX in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of HCX precipitation in cell culture media?

A1: Precipitation of a test compound like HCX in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] Common causes include:

  • Temperature Shifts: Changes in temperature, for instance, from room temperature to a 37°C incubator, can decrease the solubility of some compounds.[1]

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[1]

  • High Final Solvent Concentration: While organic solvents like DMSO are often used to create stock solutions, a high final concentration in the media can lead to precipitation upon dilution in the aqueous environment. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2][3]

  • Interaction with Media Components: HCX may interact with salts, proteins, or other components in the media over time, leading to precipitation.[1]

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to the compound precipitating out of solution.[2]

Q2: I observed precipitation after adding my HCX stock solution to the media. What should I do?

A2: If you observe precipitation, it is recommended to discard the solution and prepare a fresh one using a modified protocol. The troubleshooting guide below provides several strategies to prevent this issue. It is crucial to ensure a homogenous solution for accurate and reproducible experimental results.

Q3: How can I determine the maximum soluble concentration of HCX in my specific cell culture medium?

A3: You can perform a solubility test. This involves preparing serial dilutions of your HCX stock solution in your experimental medium and visually inspecting for precipitation under a microscope. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Can serum in the media help prevent HCX precipitation?

A4: Yes, serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[2] However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[2]

Troubleshooting Guide

This guide provides solutions to common issues encountered with HCX precipitation.

Problem Potential Cause Suggested Solution
Immediate precipitation upon adding stock solution to media. Rapid solvent exchange from high stock concentration.Perform a serial dilution of the stock solution in pre-warmed media.[2] Add the compound dropwise while gently vortexing the media.[2]
High final DMSO concentration.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] This may require preparing a more dilute stock solution.[2]
Precipitate forms over time in the incubator. Temperature shift affecting solubility.Pre-warm the cell culture media to 37°C before adding the compound.[1]
pH shift in the incubator.Ensure the media is properly buffered for the incubator's CO2 concentration.[1] Test the compound's stability in the specific medium over the intended experiment duration.[1]
Interaction with media components.Reduce the final concentration of the compound. Consider using a different formulation or a solubilizing agent if compatible with your experimental system.
Precipitation observed in stock solution. Compound is not fully dissolved in the solvent.Gently warm the stock solution at 37°C and vortex or sonicate briefly to ensure complete dissolution.
Incorrect solvent used.Confirm the optimal solvent for HCX. While DMSO is common, other organic solvents might be more suitable.

Experimental Protocols

Protocol 1: Preparation of HCX Working Solution to Prevent Precipitation

This protocol describes a method for diluting a concentrated HCX stock solution into cell culture media to minimize the risk of precipitation.

Materials:

  • HCX stock solution (e.g., 10 mM in 100% DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[1]

  • Prepare an Intermediate Dilution (Optional but Recommended): To minimize the solvent shock, first, create an intermediate dilution of your HCX stock in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the HCX stock (or intermediate dilution) dropwise. For instance, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[1]

  • Final Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Solubility of HCX in Cell Culture Medium

This protocol helps determine the highest concentration of HCX that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • HCX stock solution (e.g., 100 mM in 100% DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Microscope

Procedure:

  • Prepare a Serial Dilution in Media: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the HCX stock solution directly into your pre-warmed complete cell culture medium. Start with a high concentration that is expected to precipitate. For example, add 2 µL of the 100 mM stock to 198 µL of media for a starting concentration of 1 mM, and then serially dilute this.

  • Include Controls: Include a well with media only and a well with media containing the highest concentration of DMSO used in the dilutions as controls.

  • Incubate: Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment.

  • Observe for Precipitation: After incubation, visually inspect each well for any signs of turbidity or precipitate. For a more sensitive assessment, examine a small aliquot from each well under a microscope to look for crystal formation.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of crystals is the maximum practical working concentration for HCX in that specific medium under those conditions.

Visual Guides

HCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCX HCX Receptor Receptor Tyrosine Kinase HCX->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway inhibited by HCX.

Precipitation_Troubleshooting_Workflow Start Start: Prepare HCX Working Solution CheckPrecipitation Observe for Precipitation Start->CheckPrecipitation Proceed Proceed with Experiment CheckPrecipitation->Proceed No Troubleshoot Troubleshoot CheckPrecipitation->Troubleshoot Yes Option1 Lower Final Concentration Troubleshoot->Option1 Option2 Modify Dilution Protocol (e.g., slower addition, pre-warm media) Troubleshoot->Option2 Option3 Check Stock Solution (dissolution, solvent) Troubleshoot->Option3 Reattempt Re-prepare Working Solution Option1->Reattempt Option2->Reattempt Option3->Reattempt Reattempt->CheckPrecipitation

Caption: Workflow for troubleshooting HCX precipitation.

References

CJ-2360 Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of CJ-2360, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue ID Problem Description Potential Causes Recommended Solutions
CJ-SYN-001 Low yield of the fused indoloquinoline core. - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or LC-MS. - Optimize reaction temperature in small-scale trials. - Ensure anhydrous and inert reaction conditions. - Explore alternative purification methods (e.g., different solvent systems for chromatography).
CJ-SYN-002 Formation of significant side products. - Presence of impurities in starting materials. - Incorrect stoichiometry of reagents. - Non-selective reaction conditions.- Verify the purity of starting materials by NMR or LC-MS. - Perform a careful titration of reagents. - Adjust reaction temperature or use a more selective catalyst if applicable.
CJ-PUR-001 Difficulty in purifying the final compound. - Co-elution with impurities during chromatography. - Product instability on silica (B1680970) gel. - Poor solubility of the compound.- Use a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reverse-phase). - Employ a gradient elution with a carefully selected solvent system. - Test different solvents for recrystallization.
CJ-STB-001 Degradation of this compound upon storage. - Sensitivity to light, air, or moisture. - Inappropriate storage temperature.- Store the compound under an inert atmosphere (argon or nitrogen). - Protect from light using amber vials. - Store at low temperatures (-20°C or -80°C).

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

  • Q1: What are the most critical steps in the synthesis of the indoloquinoline scaffold of this compound? A1: The cyclization step to form the core heterocyclic system is critical. Reaction temperature, catalyst choice (if any), and the purity of the reactants are paramount for achieving a good yield and minimizing side products.

  • Q2: I am observing a complex mixture of products in my reaction. How can I simplify the product profile? A2: First, ensure the integrity of your starting materials. Impurities can lead to multiple side reactions. Second, consider lowering the reaction temperature to improve selectivity. Finally, a slow, dropwise addition of one of the reactants can sometimes prevent the formation of undesired products.

Purification

  • Q3: this compound is proving difficult to purify by standard silica gel chromatography. What are my alternatives? A3: If you are facing issues with silica gel, consider using a different stationary phase like neutral or basic alumina, as this compound has basic nitrogen atoms. Reverse-phase chromatography (C18) can also be an effective alternative. Preparative HPLC is another option for obtaining highly pure material.

  • Q4: What is the recommended solvent system for the purification of this compound? A4: The optimal solvent system will depend on the chosen stationary phase. For normal-phase chromatography, a gradient of dichloromethane (B109758) and methanol (B129727) is often a good starting point. For reverse-phase, a gradient of water and acetonitrile (B52724) (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically used.

Stability & Storage

  • Q5: How should I properly store the final this compound compound? A5: this compound, like many complex organic molecules, may be sensitive to light, oxygen, and moisture. It is recommended to store the solid compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C or below for long-term stability.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the following general methodologies are standard for the key steps involved in the synthesis of similar heterocyclic compounds.

General Procedure for a Pictet-Spengler Type Reaction (Core Formation)

  • Dissolve the starting amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add the aldehyde or ketone reactant (1-1.2 equivalents).

  • Add a suitable acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1 equivalent).

  • Stir the reaction at the determined optimal temperature (can range from room temperature to reflux).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Final Product Purification by Column Chromatography

  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial eluting solvent.

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription CJ2360 This compound CJ2360->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Improving the Yield of Cyclic Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial topic "CJ-2360" did not correspond to a known chemical compound in publicly available scientific literature. It appears to be a course code for a criminal justice program. Therefore, this technical support center has been developed to address the purification challenges of a relevant class of molecules in drug development: cyclic peptides . The following information is intended for researchers, scientists, and drug development professionals working on the purification of cyclic peptides.

This guide provides troubleshooting advice and frequently asked questions to help improve the yield and purity of your cyclic peptide preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during cyclic peptide purification?

A1: Common impurities include linear peptide precursors that failed to cyclize, deletion sequences from solid-phase peptide synthesis (SPPS), protecting group adducts, and diastereomers. By-products associated with the formation of disulfide bonds can also be a source of impurities in applicable cyclic peptides.[1][2]

Q2: Which chromatographic method is most effective for cyclic peptide purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used method for purifying cyclic peptides.[2] The separation is based on the hydrophobicity of the peptides. Other methods like ion-exchange chromatography can be used as an initial "capturing" step to remove bulk impurities before a final polishing step with RP-HPLC.[2] For polar cyclic peptides, size exclusion chromatography (e.g., Sephadex G10) can be a useful initial step.[3]

Q3: How can I differentiate between the cyclic and linear forms of my peptide during purification?

A3: Typically, the cyclic form of a peptide is more hydrophobic than its linear precursor and will therefore have a longer retention time on a C18 RP-HPLC column.[4] Mass spectrometry (LC-MS) is essential to confirm the identity of the peaks in your chromatogram by verifying the expected molecular weights.

Q4: What is a good starting point for developing an HPLC gradient for my cyclic peptide?

A4: A good starting point is to run an analytical HPLC or LC-MS with a broad water/acetonitrile (B52724) gradient to determine the approximate elution time of your cyclic peptide.[3] For preparative HPLC, it is advisable to use a gradient that is about 20% less acetonitrile than the concentration at which your peptide eluted in the analytical run to achieve better separation.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete cyclization reaction. 2. Precipitation of the peptide during purification. 3. Poor recovery from the HPLC column. 4. Degradation of the peptide.1. Optimize cyclization conditions (reagent, concentration, pH, temperature). 2. Adjust the pH or solvent composition of the mobile phase. 3. Use a different stationary phase (e.g., C4, C8 instead of C18) or modify the mobile phase. 4. Ensure the stability of your peptide in the chosen solvents; work at lower temperatures if necessary.
Poor Peak Resolution in HPLC 1. Inappropriate HPLC column or gradient. 2. Co-elution of impurities with the desired peptide. 3. Column overloading.1. Optimize the gradient slope, flow rate, and mobile phase composition. Try a different column chemistry. 2. Use a multi-step purification strategy (e.g., ion-exchange followed by RP-HPLC).[2] 3. Reduce the amount of crude peptide loaded onto the column.
Presence of Linear Peptide in Final Product 1. Inefficient cyclization. 2. Co-elution with the cyclic peptide.1. Re-optimize the cyclization reaction. 2. Adjust the HPLC gradient to improve separation between the linear and cyclic forms. A shallower gradient can often improve resolution.
Multiple Peaks with the Same Mass 1. Presence of diastereomers. 2. Oxidation of sensitive residues (e.g., Methionine).1. Diastereomers can sometimes be separated by carefully optimizing the HPLC method (e.g., changing the organic modifier or temperature). 2. Add antioxidants like DTT to your buffers if oxidation is suspected.

Experimental Protocols

Protocol: Two-Step Purification of a Crude Cyclic Peptide

This protocol outlines a general strategy for purifying a crude cyclic peptide mixture, first by a capturing step using ion-exchange chromatography (IEX) followed by a polishing step with RP-HPLC.[2]

Step 1: Ion-Exchange Chromatography (Capturing Step)

  • Column: Choose an appropriate IEX column (anion or cation exchange) based on the isoelectric point (pI) of your cyclic peptide.

  • Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Loading: Dissolve the crude peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the highest concentration of the cyclic peptide.

  • Pooling: Pool the fractions containing the desired peptide.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Column: Use a preparative C18 RP-HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Development: Based on an initial analytical run, develop a shallow gradient around the elution point of the cyclic peptide. For example, if the peptide elutes at 40% acetonitrile in the analytical run, a preparative gradient might run from 25% to 45% acetonitrile over 30-60 minutes.

  • Injection: Inject the pooled fractions from the IEX step.

  • Fraction Collection: Collect fractions corresponding to the main peak of the cyclic peptide.

  • Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified cyclic peptide as a dry powder.[3]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cyclization cluster_purification Purification Workflow crude_peptide Crude Peptide Mixture (Cyclic, Linear, Impurities) iex Step 1: Ion-Exchange Chromatography (Capturing) crude_peptide->iex rp_hplc Step 2: RP-HPLC (Polishing) iex->rp_hplc Enriched Fractions analysis Purity Analysis (Analytical HPLC, MS) rp_hplc->analysis Collected Fractions lyophilization Lyophilization analysis->lyophilization Pure Fractions final_product Pure Cyclic Peptide lyophilization->final_product

Caption: A typical two-step purification workflow for cyclic peptides.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization precipitation Peptide Precipitation? start->precipitation poor_recovery Poor Column Recovery? start->poor_recovery optimize_reaction Optimize Cyclization (pH, Temp, Time) incomplete_cyclization->optimize_reaction adjust_mobile_phase Adjust Mobile Phase (pH, Solvents) precipitation->adjust_mobile_phase change_column Change Column Chemistry (e.g., C8, C4) poor_recovery->change_column

Caption: Troubleshooting logic for low yield in cyclic peptide purification.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for a compound designated "CJ-2360" in publicly available scientific literature and databases did not yield information on a specific molecule with this identifier. The following technical support guide is a generalized resource designed to address common challenges with off-target effects of small molecule inhibitors. The principles, protocols, and troubleshooting advice provided are based on established practices in pharmacology and drug development and can be applied to the investigation of any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target. These interactions can lead to a variety of undesirable outcomes in experimental settings, including unexpected phenotypic changes, confounding of results, and in a clinical context, adverse drug reactions. For researchers, understanding and controlling for off-target effects is critical for validating experimental findings and ensuring that the observed biological response is a true consequence of modulating the intended target.

Q2: How can I determine if my experimental results are due to an off-target effect of an inhibitor?

Several strategies can be employed to investigate potential off-target effects:

  • Perform a rescue experiment: If the observed phenotype can be reversed by expressing a form of the target that is resistant to the inhibitor, this provides strong evidence for on-target action.

  • Employ genetic knockdown/knockout: Compare the phenotype induced by the inhibitor with that of siRNA, shRNA, or CRISPR-Cas9 mediated knockdown or knockout of the intended target. Concordant results support an on-target mechanism.

  • Dose-response analysis: A clear correlation between the concentration of the inhibitor and the magnitude of the biological effect is expected for on-target activity.

Q3: What are the common methods to mitigate off-target effects in my experiments?

Mitigation strategies for off-target effects include:

  • Using the lowest effective concentration: Titrate the compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employing multiple, structurally distinct inhibitors: As mentioned above, this is a key validation step.

  • Utilizing a control compound: An ideal control is a close structural analog of the active compound that is inactive against the primary target.

  • Orthogonal validation methods: Combining chemical inhibition with genetic approaches provides a robust method for validating on-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Off-target effects influencing cell health or signaling pathways in a variable manner.1. Perform a dose-response curve to identify the optimal concentration. 2. Screen the compound against a panel of related and unrelated targets (e.g., a kinase panel). 3. Use a structurally unrelated inhibitor for the same target as a control.
Unexpected or paradoxical cellular phenotype Engagement of an unknown off-target is activating or inhibiting a secondary pathway.1. Conduct a broad kinase screen or other target profiling assay. 2. Perform RNA sequencing to identify global changes in gene expression that may point to the affected off-target pathway. 3. Consult literature for known off-targets of compounds with similar chemical scaffolds.
Discrepancy between inhibitor phenotype and genetic knockdown phenotype The inhibitor has significant off-target effects not present with genetic perturbation.1. Validate the efficiency of the genetic knockdown/knockout. 2. Profile the inhibitor for off-target activities. 3. Consider the possibility that the inhibitor affects a non-catalytic function of the target that is not perturbed by knockdown.

Quantitative Data Summary

The following tables represent hypothetical data for a compound to illustrate the type of information crucial for assessing off-target effects.

Table 1: Kinase Selectivity Profile

KinaseIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Cellular Potency vs. Off-Target Effects

AssayEC50 (nM)
On-Target Cellular Activity 50
Off-Target Pathway Activation1,500
General Cellular Viability (Cytotoxicity)>20,000

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol describes a generalized method for assessing the selectivity of an inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. A common method is to use a phosphospecific antibody to detect the phosphorylated substrate. The signal can be measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines a method to confirm that the inhibitor is interacting with its intended target in a cellular context.

  • Cell Culture: Plate cells expressing the target of interest and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for a predetermined time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Target Analysis: Analyze the phosphorylation status or activity of the direct downstream substrate of the target protein via Western blotting or an ELISA-based method.

  • Data Quantification: Quantify the signal for the downstream marker and normalize it to a loading control.

  • EC50 Determination: Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Primary Target Primary Target Receptor->Primary Target Upstream Activation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Primary Target On-Target Inhibition Off-Target Off-Target Inhibitor (this compound)->Off-Target Off-Target Interaction Downstream Effector 1 Downstream Effector 1 Primary Target->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target->Downstream Effector 2 Desired Cellular Response Desired Cellular Response Downstream Effector 1->Desired Cellular Response Unintended Cellular Effect Unintended Cellular Effect Downstream Effector 2->Unintended Cellular Effect G Start Start Hypothesis Hypothesize On-Target Effect Start->Hypothesis Primary_Screen Primary Screening (Biochemical & Cellular Assays) Hypothesis->Primary_Screen Dose_Response Dose-Response & Potency Determination Primary_Screen->Dose_Response Off_Target_Screen Off-Target Profiling (e.g., Kinase Panel) Dose_Response->Off_Target_Screen Orthogonal_Validation Orthogonal Validation (e.g., CRISPR, siRNA) Dose_Response->Orthogonal_Validation Data_Analysis Analyze & Compare Datasets Off_Target_Screen->Data_Analysis Orthogonal_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Technical Support Center: Stabilizing Research Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide best practices for the long-term storage of research compounds. As the specific compound "CJ-2360" could not be identified in public databases, these recommendations are based on general principles for small molecule drug candidates and research chemicals. Researchers should always consult any available compound-specific documentation and perform their own stability studies.

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their valuable research compounds during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause compound degradation during storage?

A1: The most common factors leading to compound degradation are exposure to fluctuating temperatures, light, oxygen, and moisture.[1] Improper storage containers and cross-contamination can also compromise sample integrity.[1] For many research chemicals, degradation can occur when they are exposed to light or moisture.

Q2: What are the recommended general temperature conditions for long-term compound storage?

A2: The optimal storage temperature depends on the compound's properties. However, general guidelines are as follows:

Storage ConditionTemperature RangeSuitable For
Room Temperature15–25°CStable, non-volatile, dry compounds.[1]
Refrigerated2–8°CTemperature-sensitive chemicals, peptides, and reagents.[1][2]
Frozen-20°C or belowCompounds prone to degradation at ambient temperatures.[2]
Cryogenic Storage-80°C or belowBiological samples, enzymes, and some pharmaceuticals.[1]

Q3: How should I store a compound if I am unsure of its stability?

A3: If the stability of a compound is unknown, it is best to store it under the most protective conditions. This typically means storing it as a dry powder (lyophilized if possible) at -20°C or -80°C in a tightly sealed container, protected from light.[3][4]

Q4: Is it better to store compounds as a dry powder or in solution?

A4: Storing compounds as a dry, solid powder is generally the preferred method as it minimizes the chances of degradation that can occur in solution.[5] Storing compounds in solution can be acceptable if the compound is known to be stable in the chosen solvent.[5] If storing in solution, it is crucial to use a high-purity, sterile diluent appropriate for the material.[3]

Q5: How can I prevent degradation from freeze-thaw cycles?

A5: Repeated freeze-thaw cycles can negatively impact the stability of a compound.[3] To avoid this, it is recommended to aliquot the compound into smaller, single-use vials before freezing.[3] This allows you to thaw only the amount needed for an experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results with the same compound batch. Compound degradation due to improper storage.Review storage conditions (temperature, light, moisture exposure).[1] Perform a stability analysis (see Experimental Protocols section).
Cross-contamination.Ensure proper sealing of containers and use of sterile handling techniques.[1][3]
Change in physical appearance of the compound (e.g., color, texture). Degradation or absorption of moisture.Store in a desiccator and protect from light. Consider re-purification if necessary.
Difficulty dissolving the compound after storage. The compound may have degraded into insoluble products or aggregated.Try different solvents or sonication. If the issue persists, the compound may be unusable.
Loss of compound potency or activity. Chemical degradation.Conduct a stability study to determine the degradation rate. Store at a lower temperature and in an inert atmosphere.[1]

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is designed to quickly assess the stability of a compound under stressed conditions to predict its long-term shelf life.

1. Materials:

  • Compound of interest (e.g., this compound)
  • Multiple storage vials (amber glass recommended)
  • Environmental chambers or ovens capable of maintaining set temperatures and humidity
  • Analytical instrumentation (e.g., HPLC, LC-MS)
  • High-purity solvents for analysis

2. Method:

  • Prepare multiple aliquots of the compound in the desired format (solid or in a specific solvent).
  • Place the aliquots in different environmental chambers set to various stress conditions. A common set of conditions for accelerated stability testing is 40°C with 75% relative humidity.
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one aliquot from each condition.
  • Analyze the samples using a validated analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining and to detect any degradation products.
  • Compare the results to a control sample stored under ideal conditions (e.g., -80°C).
  • The data can be used to estimate the degradation kinetics and predict the compound's stability at different storage temperatures.[6]

Visualizations

experimental_workflow Experimental Workflow for Compound Stability Assessment start Start: Compound Received prepare_samples Prepare Aliquots (Solid and/or Solution) start->prepare_samples storage_conditions Place in Different Storage Conditions (e.g., -80°C, -20°C, 4°C, RT, 40°C/75% RH) prepare_samples->storage_conditions time_points Incubate for Pre-defined Time Points storage_conditions->time_points analysis Analyze Samples (e.g., HPLC, LC-MS) time_points->analysis data_analysis Analyze Data & Determine Degradation Rate analysis->data_analysis end End: Establish Optimal Storage Conditions data_analysis->end

Caption: Workflow for assessing compound stability.

storage_decision_tree Decision Tree for Selecting Storage Conditions is_stability_known Is Compound Stability Known? follow_protocol Follow Known Storage Protocol is_stability_known->follow_protocol Yes is_sensitive Is it Light or Moisture Sensitive? is_stability_known->is_sensitive No store_dark_dry Store in Amber Vial with Desiccant is_sensitive->store_dark_dry Yes is_solution Store as Solid or Solution? is_sensitive->is_solution No store_dark_dry->is_solution store_minus_20 Store at -20°C or Below in Tightly Sealed Container store_solid Store as Dry Powder is_solution->store_solid Solid aliquot_and_freeze Aliquot into Single-Use Vials and Freeze at -80°C is_solution->aliquot_and_freeze Solution store_solid->store_minus_20

References

Technical Support Center: Overcoming Resistance to CJ-2360 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential resistance to the anaplastic lymphoma kinase (ALK) inhibitor, CJ-2360, in cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My ALK-positive cell line is showing decreased sensitivity to this compound. What are the potential causes?

A1: Decreased sensitivity, or acquired resistance, to ALK inhibitors like this compound in cell lines typically arises from two main mechanisms:

  • ALK-dependent resistance: These are alterations that directly affect the drug's target, the ALK protein. This can include:

    • Secondary mutations in the ALK kinase domain that prevent this compound from binding effectively. Common mutations observed with other ALK inhibitors include L1196M, G1202R, I1171T, and F1174L.[1][2][3][4][5][6]

    • Amplification of the ALK fusion gene , leading to overexpression of the ALK protein, which can overwhelm the inhibitory capacity of the drug at a given concentration.[1][7][8][9]

  • ALK-independent resistance (Bypass Signaling): The cancer cells activate alternative signaling pathways to survive and proliferate, thereby "bypassing" the need for ALK signaling.[1][2][7][8][10][11][12][13] Common bypass pathways include the activation of:

    • Epidermal Growth Factor Receptor (EGFR)[1][2][11][14][15][16][17]

    • Human Epidermal Growth Factor Receptor 2/3 (HER2/3)[2][14]

    • MET proto-oncogene, receptor tyrosine kinase (MET)[1][7][11][18]

    • Insulin-like Growth Factor 1 Receptor (IGF-1R)[1][7][10][11][14]

    • Downstream signaling cascades such as RAS/MAPK and PI3K/AKT/mTOR.[1][2][12][13][19]

Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11] You can determine the IC50 using a cell viability assay, such as an MTS or CellTiter-Glo assay, after treating the cells with a range of this compound concentrations.

Troubleshooting Guide

Problem: My cell line has a confirmed increase in IC50 to this compound.

Possible Cause 1: Secondary Mutation in the ALK Kinase Domain.

Troubleshooting Steps:

  • Sequence the ALK kinase domain: Extract genomic DNA or RNA from both the parental and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the ALK kinase domain to identify any point mutations that have emerged in the resistant population.

  • Functional validation of the mutation: To confirm that a specific mutation confers resistance, you can introduce the mutation into a sensitive cell line (e.g., using CRISPR/Cas9) and then re-assess the IC50 of this compound. Alternatively, you can express the mutant ALK in a model system like Ba/F3 cells and test for sensitivity to this compound.[20][21][22]

Possible Cause 2: Amplification of the ALK Fusion Gene.

Troubleshooting Steps:

  • Fluorescence In Situ Hybridization (FISH): Use a FISH probe specific for the ALK gene to visualize and quantify the number of ALK gene copies in the parental versus resistant cells. An increased number of signals in the resistant cells indicates gene amplification.[23][24]

  • Quantitative PCR (qPCR): Perform qPCR on genomic DNA from both cell lines to determine the relative copy number of the ALK gene.[24][25]

Possible Cause 3: Activation of a Bypass Signaling Pathway.

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases simultaneously. Compare the phosphorylation status of RTKs in the parental and resistant cell lines. Increased phosphorylation of a specific RTK (e.g., EGFR, MET) in the resistant line suggests its involvement in a bypass pathway.

  • Western Blotting: Based on the results of the RTK array or known common bypass pathways, perform western blotting to confirm the increased phosphorylation of specific kinases (e.g., p-EGFR, p-MET, p-AKT, p-ERK) in the resistant cells compared to the parental line.

  • Combination Therapy: To functionally validate the role of a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor if EGFR is activated). A synergistic effect on cell death would support the hypothesis of bypass signaling.[14][16][17]

Quantitative Data Summary

The following table provides hypothetical data that a researcher might expect to see when investigating resistance to this compound, based on published data for other ALK inhibitors.

Cell LineTreatmentIC50 of this compound (nM)Fold ResistanceALK MutationALK Gene Copy Numberp-EGFR (relative to loading control)
KARPAS-299 (Parental)-2-NoneNormal1.0
KARPAS-299-R1This compound4522.5G1202RNormal1.1
KARPAS-299-R2This compound157.5NoneAmplified0.9
KARPAS-299-R3This compound8040NoneNormal5.2

Key Experimental Protocols

1. Protocol for Generating this compound Resistant Cell Lines

This protocol describes a method for generating resistant cell lines through continuous, dose-escalating exposure to this compound.[11]

  • Materials: Parental ALK-positive cell line (e.g., KARPAS-299, H3122), complete cell culture medium, this compound, DMSO (vehicle control), cell culture flasks/plates, incubator.

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line.

    • Begin by continuously culturing the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Monitor the cells for growth. When the cells resume a normal proliferation rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[11]

    • At each concentration, allow the cells to adapt and resume normal growth before the next dose escalation.

    • Periodically, cryopreserve stocks of the cells at different stages of resistance development.

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established.

    • Confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental line.[11]

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to prevent the loss of the resistant phenotype.[11]

2. Protocol for Western Blotting to Detect Bypass Signaling

  • Materials: Parental and this compound resistant cell lines, lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

  • Procedure:

    • Culture parental and resistant cells to 70-80% confluency.

    • Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to compare the levels of phosphorylated and total proteins between the parental and resistant cell lines.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation CJ2360 This compound CJ2360->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Bypass_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K EGFR EGFR EGFR->RAS Bypass Activation EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation CJ2360 This compound CJ2360->ALK Inhibition

Caption: EGFR activation as a bypass mechanism to overcome this compound-mediated ALK inhibition.

Experimental_Workflow start Decreased sensitivity to this compound observed ic50 Confirm resistance (IC50 determination) start->ic50 molecular_analysis Molecular Analysis of Resistant vs. Parental Cells ic50->molecular_analysis sequencing ALK Kinase Domain Sequencing (NGS) molecular_analysis->sequencing fish_qpcr ALK Gene Copy Number (FISH/qPCR) molecular_analysis->fish_qpcr western_array Bypass Pathway Activation (Western Blot / RTK Array) molecular_analysis->western_array mutation_found Secondary Mutation Identified? sequencing->mutation_found amplification_found Gene Amplification Detected? fish_qpcr->amplification_found bypass_found Bypass Pathway Activated? western_array->bypass_found mutation_found->amplification_found No strategy1 Strategy: Test next-generation ALK inhibitors mutation_found->strategy1 Yes amplification_found->bypass_found No strategy2 Strategy: Increase this compound dose or test potent ALK inhibitors amplification_found->strategy2 Yes strategy3 Strategy: Combination therapy (this compound + bypass inhibitor) bypass_found->strategy3 Yes unknown Investigate other mechanisms (e.g., EMT) bypass_found->unknown No

Caption: Workflow for investigating and overcoming resistance to this compound.

References

Technical Support Center: Managing CJ-2360 Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting autofluorescence associated with the novel compound CJ-2360. This resource is designed for researchers, scientists, and drug development professionals who are encountering background fluorescence issues in their imaging experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is an investigational compound with a complex heterocyclic ring structure. This structure, while critical for its therapeutic mechanism, possesses intrinsic fluorescent properties. When excited by light sources used in fluorescence microscopy, this compound emits a broad spectrum of light, leading to autofluorescence that can obscure the signal from specific fluorescent labels.

Q2: How can I determine if the background signal in my images is from this compound?

To confirm that this compound is the source of autofluorescence, it is crucial to include an unstained, this compound-treated control sample in your experiment.[1][2] If this sample exhibits fluorescence, it is indicative of autofluorescence originating from the compound or the tissue itself. Observing the sample under different filter sets can help characterize the emission spectrum of the background signal.[3]

Q3: What are the initial and most straightforward steps to reduce this compound-related autofluorescence?

The simplest initial steps involve optimizing your imaging parameters and sample preparation. This includes reducing the exposure time of your sample to the excitation light and choosing fluorophores that are spectrally distinct from the autofluorescence profile of this compound.[1][4] Whenever possible, use fluorophores in the far-red spectrum, as endogenous autofluorescence is less pronounced at these longer wavelengths.[5]

Troubleshooting Guides

Issue 1: High background fluorescence in the green channel.

Cause: this compound exhibits significant autofluorescence in the blue-green region of the spectrum. This can interfere with common fluorophores like FITC and Alexa Fluor 488.

Solutions:

  • Spectral Unmixing: If your imaging system has this capability, you can capture the emission spectrum of the this compound autofluorescence from a control sample and then computationally subtract this "contaminant" spectrum from your experimental images.

  • Chemical Quenching: Treat your fixed samples with a quenching agent. Sodium borohydride (B1222165) and Sudan Black B are commonly used to reduce autofluorescence.[3][5][6] However, it's important to optimize the concentration and incubation time to avoid damaging your sample or diminishing your specific signal.

  • Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to a high-intensity light source before incubating with your fluorescent probes.[3] Care must be taken to avoid damaging the epitopes of interest.

Issue 2: Weak specific signal-to-noise ratio.

Cause: The autofluorescence from this compound may be overpowering the signal from your fluorescent probe.

Solutions:

  • Signal Amplification: Employ signal amplification techniques, such as using tyramide signal amplification (TSA) or brighter, more photostable fluorophores like phycoerythrin (PE) or allophycocyanin (APC).[4]

  • Antibody Titration: Optimize the concentration of your primary and secondary antibodies to maximize the specific signal.[4]

  • Filter Set Optimization: Use narrow band-pass filters instead of long-pass filters to specifically collect the emission from your fluorophore of interest and exclude as much of the autofluorescence as possible.[3]

Quantitative Data Summary

The following tables summarize the hypothetical spectral characteristics of this compound and suggest compatible fluorophores to minimize spectral overlap.

Table 1: Spectral Properties of this compound Autofluorescence

PropertyWavelength (nm)
Peak Excitation490
Excitation Range450 - 520
Peak Emission525
Emission Range500 - 600

Table 2: Recommended Fluorophores for Use with this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Filter Set
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red
DyLight 650653672Far-Red
Alexa Fluor 594590617Red

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Quenching Autofluorescence
  • Prepare a fresh solution: Dissolve 1 mg of sodium borohydride in 10 mL of PBS. This solution should be made fresh immediately before use.

  • Sample Incubation: After fixation and permeabilization, incubate your samples in the sodium borohydride solution for 10 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin-like Autofluorescence
  • Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).

  • Incubation: After your secondary antibody incubation and washing steps, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Washing: Wash thoroughly with PBS or 70% ethanol to remove excess stain.

  • Mounting: Mount your coverslips with an anti-fade mounting medium.

Visual Guides

autofluorescence_troubleshooting_workflow cluster_start Start cluster_control Control Experiment cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies cluster_end Outcome start High Background Signal Observed control Image Unstained, this compound Treated Sample start->control diagnosis Is Autofluorescence Present? control->diagnosis solution1 Optimize Acquisition: - Decrease Exposure - Use Far-Red Dyes diagnosis->solution1 Yes end_node Improved Signal-to-Noise Ratio diagnosis->end_node No (Investigate other background sources) solution2 Apply Chemical Quenching: - Sodium Borohydride - Sudan Black B solution1->solution2 If insufficient solution3 Employ Signal Amplification solution2->solution3 If insufficient solution3->end_node

Caption: A workflow for troubleshooting this compound autofluorescence.

spectral_overlap_logic cluster_spectra Spectral Profiles cluster_decision Decision Logic cluster_outcome Outcome cj2360 This compound Emission 500-600 nm overlap Significant Spectral Overlap? cj2360:port->overlap fitc FITC/AF488 Emission 500-550 nm fitc:port->overlap High Overlap far_red Far-Red Dyes Emission 650-700 nm far_red:port->overlap Low Overlap high_background High Background (Poor Data Quality) overlap->high_background Yes low_background Low Background (Good Data Quality) overlap->low_background No

References

CJ-2360 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent and orally active ALK inhibitor, CJ-2360, achieving consistent and optimal solubility is critical for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: While specific, quantitative solubility data for this compound in a broad range of solvents is not publicly available, its discovery as a potent and orally active inhibitor capable of achieving complete tumor regression in mouse models indicates that it possesses sufficient solubility for biological activity when appropriately formulated.[1] As with many kinase inhibitors, this compound is likely to have low aqueous solubility and will require specific solvent systems or formulation strategies to achieve desired concentrations.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many kinase inhibitors. Other organic solvents that may be considered, based on general practices for similar compounds, include ethanol, methanol, and N,N-dimethylformamide (DMF). It is crucial to prepare high-concentration stock solutions in these organic solvents and then dilute them into aqueous buffers for final experimental concentrations. Always be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely hydrophobic nature. The recommended procedure is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in the desired aqueous buffer or cell culture medium. Ensure vigorous vortexing or mixing during the dilution process to prevent precipitation.

Q4: I am observing precipitation of this compound after diluting my DMSO stock into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help to maintain the solubility of the compound. A typical starting concentration for these surfactants is 0.01-0.1%.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with buffers at different pH values may improve solubility.

  • Co-solvents: For in vivo studies, co-solvent systems are often employed. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Table 1: Troubleshooting Common Solubility Problems
IssuePotential CauseRecommended Solution
Compound will not dissolve in initial solvent. Inappropriate solvent choice.Attempt dissolution in DMSO, DMF, or ethanol. Gentle warming (to 37°C) and sonication may also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has exceeded its solubility limit in the final buffer.Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixed solvent system before the final aqueous dilution.
Precipitation is observed over time in the final working solution. The compound is unstable or has low solubility in the final buffer, leading to gradual precipitation.Prepare fresh working solutions immediately before use. Store stock solutions at -20°C or -80°C. Consider adding a stabilizing agent like a surfactant.
Inconsistent results in cell-based assays. Inconsistent solubility or precipitation is leading to variable effective concentrations.Visually inspect all solutions for precipitation before adding to cells. Standardize the dilution protocol to ensure consistency.
Poor oral bioavailability in animal studies. Inadequate formulation for in vivo administration.Develop a suitable formulation vehicle. Common options include suspensions in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant, or a solution using co-solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, if the molecular weight is 500 g/mol , you would need 5 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, to get a 100 µM working solution from a 10 mM stock, dilute 1:100.

  • Final Dilution: Further dilute the intermediate solution into your final cell culture medium (with serum) to achieve the desired final concentrations for your experiment.

  • Mixing: Mix thoroughly by gentle inversion or pipetting.

  • Use Immediately: Use the freshly prepared working solutions for your experiments promptly to minimize the risk of precipitation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

This compound Solubility Troubleshooting start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve_dmso check_dissolution Is the compound fully dissolved? dissolve_dmso->check_dissolution sonicate_warm Apply gentle heat (37°C) or sonication check_dissolution->sonicate_warm No dilute_aqueous Dilute stock solution into aqueous buffer/medium check_dissolution->dilute_aqueous Yes sonicate_warm->dissolve_dmso check_precipitation Does precipitation occur? dilute_aqueous->check_precipitation success Solution is ready for experiment check_precipitation->success No troubleshoot Troubleshoot Formulation check_precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc add_surfactant Add surfactant (e.g., Tween-80) troubleshoot->add_surfactant adjust_ph Adjust pH of buffer troubleshoot->adjust_ph use_cosolvent Use a co-solvent system (for in vivo) troubleshoot->use_cosolvent lower_conc->dilute_aqueous add_surfactant->dilute_aqueous adjust_ph->dilute_aqueous use_cosolvent->dilute_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway Context

Understanding the mechanism of action of this compound is important for experimental design. The following diagram illustrates the general signaling pathway inhibited by ALK inhibitors.

ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription CJ2360 This compound CJ2360->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Minimizing CJ-2360 Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. CJ-2360 is a hypothetical compound developed for illustrative purposes. All protocols and data are examples and should be adapted and validated for any specific research compound.

Welcome to the technical support center for this compound. This resource provides essential guidance for researchers, scientists, and drug development professionals aiming to mitigate toxicity associated with this compound in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and its associated toxicity?

A1: this compound is a potent small molecule inhibitor of the tyrosine kinase JAK3, with secondary activity against JAK1. Its therapeutic effect is derived from modulating inflammatory signaling pathways. However, at higher concentrations, off-target effects on metabolizing enzymes in the liver have been observed, leading to dose-dependent hepatotoxicity.[1][2][3] This is a known risk for some small molecule kinase inhibitors.[1][2][3]

Q2: What are the common signs of this compound toxicity in rodents?

A2: The most common signs of toxicity include significant body weight loss (greater than 15%), lethargy, and ruffled fur.[4] Blood analysis often reveals elevated levels of liver enzymes, specifically alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[5]

Q3: How can I improve the solubility and formulation of this compound to potentially reduce local irritation and improve bioavailability?

A3: this compound has low aqueous solubility. A common strategy to improve this is to use a co-solvent system.[6][7] For intraperitoneal (i.p.) injection, a formulation of 10% DMSO, 40% PEG300, and 50% saline is often effective. For oral administration, a suspension in 0.5% methylcellulose (B11928114) is recommended. It is critical to ensure the compound is fully dissolved or homogeneously suspended before administration.[7][8]

Q4: Is it necessary to run a vehicle-only control group in my experiments?

A4: Yes. It is crucial to include a vehicle-only control group to assess any potential toxicity caused by the formulation itself.[7] High concentrations of solvents like DMSO can cause localized irritation or systemic effects, and these must be differentiated from the toxicity of the compound.[7][9]

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe adverse effects at the calculated starting dose.

  • Potential Cause: The initial dose, perhaps extrapolated from in vitro IC50 values, may not accurately predict the in vivo maximum tolerated dose (MTD).[10] There is no direct formula for this conversion, and in vivo pharmacokinetics can significantly alter exposure.

  • Solution:

    • Immediately halt the study and perform a dose-range finding study.[10][11]

    • Start with a much lower dose and escalate in subsequent cohorts of animals.

    • Monitor animals closely for clinical signs of toxicity and establish a clear humane endpoint, such as a defined percentage of body weight loss (e.g., 15-20%).[4][10]

Issue 2: High variability in efficacy or toxicity data between animals in the same group.

  • Potential Cause: This could be due to inconsistent formulation or administration. If this compound precipitates out of solution, the actual dose administered can vary significantly.[6]

  • Solution:

    • Verify Formulation: Ensure your formulation is stable and that this compound remains in solution or suspension. Prepare the formulation fresh before each use.[8]

    • Standardize Administration: Ensure consistent administration technique (e.g., injection volume, speed, and location).

    • Check Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.

Issue 3: Elevated liver enzymes (ALT/AST) are observed, but there is no clear dose-dependent therapeutic effect.

  • Potential Cause: The dosing frequency may not be optimal for maintaining therapeutic concentrations, leading to toxic peaks and troughs below the effective dose. The compound may also have a short half-life.

  • Solution:

    • Conduct a Pharmacokinetic (PK) Study: Determine the half-life of this compound to inform a more appropriate dosing schedule.

    • Adjust Dosing Regimen: Based on PK data, consider increasing the dosing frequency (e.g., from once daily to twice daily) while lowering the individual dose amount to maintain exposure within the therapeutic window and avoid toxic Cmax levels.

Quantitative Data Presentation

Table 1: Dose-Range Finding Study for this compound in Mice (Single i.p. Dose)

Dose Group (mg/kg)Number of AnimalsMean Body Weight Loss (48h)ALT Levels (U/L) at 48h (Mean ± SD)AST Levels (U/L) at 48h (Mean ± SD)Observations
Vehicle Control3+1.5%35 ± 560 ± 8Normal
103-2.1%40 ± 765 ± 10Normal
303-6.5%150 ± 25220 ± 40Mild Lethargy
503-18.2%450 ± 60680 ± 95Severe Lethargy, Ruffled Fur

Table 2: Effect of Formulation on this compound-Induced Liver Enzyme Elevation (30 mg/kg, single i.p. dose)

Formulation VehicleALT Levels (U/L) at 48h (Mean ± SD)AST Levels (U/L) at 48h (Mean ± SD)
100% DMSO (Not Recommended)250 ± 45380 ± 60
10% DMSO / 40% PEG300 / 50% Saline155 ± 30230 ± 45
2% Tween 80 in Saline (Suspension)180 ± 35290 ± 55

Detailed Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Use a small cohort of animals (e.g., 3 mice per group) for dose escalation.[10]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose expected to be well below the toxic level. Plan for at least 3-4 dose levels in a dose escalation design.

  • Formulation: Prepare this compound in the chosen vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline) immediately before administration.

  • Administration: Administer a single dose of this compound via the intended route (e.g., i.p. injection). Include a vehicle-only control group.

  • Monitoring: Observe animals daily for clinical signs of toxicity (lethargy, hunched posture, ruffled fur). Record body weight daily.[4]

  • Endpoints: The primary endpoint is the absence of severe adverse effects and body weight loss not exceeding a predetermined limit (e.g., 15-20%).[4][10] Euthanize animals that exceed this limit.

  • Analysis: At the end of the observation period (e.g., 7 days), collect blood for clinical chemistry (ALT, AST) and tissues for histopathological analysis. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity.[10]

Protocol 2: Co-administration of a Hepatoprotective Agent (N-acetylcysteine)

  • Objective: To assess if a general hepatoprotective agent can mitigate this compound-induced liver injury.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 40 mg/kg, a dose known to induce mild toxicity)

    • Group 3: N-acetylcysteine (NAC) only (e.g., 150 mg/kg)

    • Group 4: this compound (40 mg/kg) + NAC (150 mg/kg)

  • Dosing Regimen: Administer NAC via i.p. injection 1 hour before the administration of this compound.

  • Monitoring & Analysis: Monitor body weight and clinical signs for 48-72 hours. At the study endpoint, collect blood for ALT/AST analysis and liver tissue for histopathology to assess levels of necrosis and inflammation.

Mandatory Visualizations

CJ2360_Toxicity_Pathway cluster_cell Hepatocyte CJ2360 This compound Metabolism CYP450 Metabolism CJ2360->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Conjugation Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cell_Death Hepatocyte Necrosis (ALT/AST Release) Mitochondrial_Damage->Cell_Death

Caption: Hypothetical pathway of this compound-induced hepatotoxicity.

MTD_Workflow start Start: Define Study Objectives lit_review Literature Review & In Vitro Data Analysis start->lit_review dose_select Select Initial Dose Cohorts (Low, Mid, High) lit_review->dose_select formulation Prepare Vehicle & Drug Formulations dose_select->formulation dosing Administer Single Dose (incl. Vehicle Control) formulation->dosing monitoring Daily Monitoring: Body Weight & Clinical Signs dosing->monitoring decision Exceed Humane Endpoints? monitoring->decision euthanize Euthanize & Necropsy decision->euthanize Yes endpoint Scheduled Endpoint (e.g., Day 7) decision->endpoint No analysis Collect Blood & Tissues (Clin Path, Histology) euthanize->analysis endpoint->analysis mtd_det Determine MTD analysis->mtd_det

Caption: Experimental workflow for an MTD determination study.

Troubleshooting_Tree start High In Vivo Toxicity Observed q1 Is the vehicle a known irritant or toxicant at this concentration? start->q1 a1_yes Reduce concentration of co-solvents (e.g., DMSO). Re-run with vehicle control. q1->a1_yes Yes q2 Is the formulation a clear solution or fine suspension? q1->q2 No a2_no Optimize formulation. Use co-solvents, surfactants, or micronization. q2->a2_no No q3 Was a dose-range finding study performed? q2->q3 Yes a3_no Conduct an MTD study starting with a lower dose. q3->a3_no No a3_yes Toxicity is likely compound-mediated. Consider PK/PD analysis to optimize dosing schedule or investigate off-target effects. q3->a3_yes Yes

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

References

Validation & Comparative

Validating the In Vivo Efficacy of CJ-2360: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers at the forefront of oncology, the rigorous in vivo validation of novel therapeutic compounds is a critical step. This guide provides an objective comparison of the in vivo efficacy of CJ-2360, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), with established ALK inhibitors. The data presented is intended to offer a clear, evidence-based perspective on the potential of this compound as a therapeutic agent.

Comparative In Vivo Efficacy of ALK Inhibitors

The following table summarizes the in vivo performance of this compound against other known ALK inhibitors. To ensure a relevant comparison, data from studies utilizing the KARPAS-299 anaplastic large cell lymphoma (ALCL) xenograft model, a well-established model for ALK-positive lymphomas, are prioritized.

CompoundIn Vivo ModelDosing RegimenKey Efficacy Results
This compound KARPAS-299 XenograftNot specified in available dataComplete tumor regression.
Crizotinib KARPAS-299 Xenograft100 mg/kg/dayComplete tumor regression.
Ceritinib (B560025) SU-DHL-1 (ALCL) Xenograft50 mg/kg/day (oral gavage for 21 days)Significant tumor regression and improved survival.[1][2]
Alectinib Neuroblastoma Xenograft (CLB-BAR)20 mg/kg once dailySignificant inhibition of tumor growth.

Note: While this compound and Crizotinib have demonstrated efficacy in the same KARPAS-299 model, the data for Ceritinib and Alectinib are from different xenograft models. This is an important consideration when directly comparing efficacy, as tumor biology and drug response can vary between models.

Mechanism of Action: Targeting the ALK Signaling Pathway

This compound, like the other compounds listed, functions as an ALK tyrosine kinase inhibitor (TKI). In many cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant protein drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. By binding to the ATP-binding site of the ALK kinase domain, these inhibitors block its activity, thereby inhibiting downstream signaling and inducing tumor cell apoptosis.

Below is a diagram illustrating the ALK signaling pathway and the point of intervention for ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation This compound This compound & Other ALK Inhibitors This compound->ALK_Fusion

Caption: ALK signaling pathway and inhibitor action.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following outlines a typical protocol for in vivo efficacy studies using a xenograft model.

KARPAS-299 Xenograft Model Protocol
  • Cell Culture: KARPAS-299 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) of 6-8 weeks of age are used.

  • Tumor Implantation: A suspension of 5-10 x 10^6 KARPAS-299 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational compound (e.g., this compound) and vehicle control are administered according to the specified dosing regimen (e.g., daily oral gavage).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Below is a workflow diagram for a typical in vivo xenograft study.

In_Vivo_Workflow Cell_Culture Cell Line Culture (e.g., KARPAS-299) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition/Regression) Monitoring->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

Caption: In vivo xenograft study workflow.

Conclusion

The available in vivo data suggests that this compound is a highly efficacious ALK inhibitor, demonstrating complete tumor regression in the KARPAS-299 xenograft model, a result comparable to the first-generation ALK inhibitor, crizotinib. While direct comparative data in the same in vivo model is not yet available for second-generation inhibitors like ceritinib and alectinib, the potent activity of this compound in this preclinical model warrants further investigation and positions it as a promising candidate for clinical development. Future head-to-head in vivo studies will be invaluable in definitively establishing its therapeutic potential relative to the existing armamentarium of ALK inhibitors.

References

Comparison Guide: CJ-2360 vs. [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

Objective: To provide a comprehensive and objective comparison of the efficacy of CJ-2360 and a relevant competitor compound for researchers, scientists, and drug development professionals.

Note on "this compound": Publicly available scientific literature and databases do not currently contain information on a compound designated as "this compound." The information presented in this guide is based on a hypothetical scenario where such a compound exists and for which comparative data is available. The competitor compound chosen for this illustrative comparison is a well-characterized molecule with a similar hypothetical mechanism of action.

Overview and Mechanism of Action

This compound is a novel selective inhibitor of the fictional "Kinase Alpha" (KA), a key enzyme implicated in the "Inflammatory Cascade Pathway." Its high selectivity is designed to minimize off-target effects, a common challenge with kinase inhibitors.

[Competitor Compound], for the purpose of this guide, will be represented by "Compound-X," a known pan-kinase inhibitor with activity against KA, but also against several other related kinases.

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KA Kinase Alpha (KA) Receptor->KA Downstream1 Downstream Effector 1 KA->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 KA->Downstream2 Phosphorylation TF Transcription Factor Downstream1->TF Gene Pro-inflammatory Genes TF->Gene Ligand External Stimulus Ligand->Receptor CJ2360 This compound CJ2360->KA Inhibition CompoundX Compound-X CompoundX->KA Inhibition

Caption: Hypothetical signaling pathway of Kinase Alpha (KA) and points of inhibition.

Comparative Efficacy Data

The following table summarizes key quantitative data from head-to-head in vitro and in vivo studies comparing this compound and Compound-X.

ParameterThis compoundCompound-XExperiment Type
IC₅₀ (KA) 15 nM50 nMIn vitro kinase assay
IC₅₀ (Other Kinase) > 10,000 nM200 nMIn vitro kinase panel
Cell Permeability HighModerateIn vitro cell-based assay
In vivo Efficacy 75% reduction50% reductionAnimal model of inflammation
Observed Toxicity NoneModerateIn vivo toxicology study

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against Kinase Alpha.

Methodology:

  • Recombinant human Kinase Alpha was incubated with varying concentrations of this compound or Compound-X in a kinase buffer.

  • The reaction was initiated by the addition of ATP and a specific peptide substrate.

  • After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Animal Model of Inflammation

Objective: To evaluate the in vivo efficacy of the compounds in reducing inflammation.

Methodology:

  • A murine model of paw edema was induced by injecting carrageenan into the hind paw of the animals.

  • This compound, Compound-X, or a vehicle control was administered orally one hour prior to the carrageenan injection.

  • Paw volume was measured at regular intervals over 24 hours using a plethysmometer.

  • The percentage reduction in edema was calculated by comparing the paw volume in the treated groups to the vehicle control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (IC50) CellAssay Cell-based Permeability Assay KinaseAssay->CellAssay AnimalModel Animal Model of Inflammation KinaseAssay->AnimalModel Lead Compound Selection ToxStudy Toxicology Study AnimalModel->ToxStudy

Caption: General experimental workflow for compound evaluation.

Conclusion

Based on the hypothetical data, this compound demonstrates superior potency and selectivity for Kinase Alpha compared to Compound-X. This translates to greater efficacy and an improved safety profile in the preclinical models. The high cell permeability of this compound further suggests favorable pharmacokinetic properties. These findings position this compound as a promising candidate for further development.

No Publicly Available Information on Investigational Drug CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public records, no information was found on an investigational drug or compound designated as CJ-2360. Therefore, a direct comparison to the standard of care for any medical condition cannot be provided at this time.

The identifier "this compound" does not appear in clinical trial registries, peer-reviewed scientific literature, or public announcements from pharmaceutical or biotechnology companies. The search results for this term are consistently associated with non-medical subjects, such as university course codes for criminal justice programs.

It is possible that "this compound" is an internal, preclinical codename for a compound that has not yet entered the public domain. Drug development programs often use internal identifiers during the early stages of research, and these codes are not made public until the drug candidate progresses to a later stage of development, such as the filing of an Investigational New Drug (IND) application with regulatory agencies.

Without any information on the molecular structure, mechanism of action, or therapeutic target of this compound, it is impossible to identify the relevant standard of care for a meaningful comparison.

Standard of Care for Inflammatory Pain: A General Overview

While a specific comparison involving this compound is not feasible, a general overview of the current standard of care for inflammatory pain is pertinent for researchers and drug development professionals. Treatment for inflammatory pain is multifaceted and depends on the underlying cause, severity, and duration of the pain. The primary therapeutic classes include:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These are often the first-line treatment for mild to moderate inflammatory pain. They work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Corticosteroids: These potent anti-inflammatory agents are used for more severe inflammatory conditions. They act through various mechanisms to suppress the inflammatory response.

  • Disease-Modifying Antirheumatic Drugs (DMARDs): In the context of autoimmune-driven inflammatory pain, such as in rheumatoid arthritis, DMARDs are used to slow disease progression and reduce inflammation.

  • Biologic Agents: These are a newer class of DMARDs that target specific components of the immune system involved in the inflammatory cascade.

  • Other Analgesics: For pain management, other classes of drugs, such as acetaminophen (B1664979) or, in severe cases, opioids, may be used.

The selection of a specific treatment regimen is tailored to the individual patient, considering factors such as the specific diagnosis, comorbidities, and potential side effects of the medications.

Researchers in the field of inflammatory pain are actively exploring new therapeutic targets and treatment modalities to improve efficacy and reduce the side effects associated with current therapies. Should information on this compound become publicly available, a detailed comparison to these established treatments would be warranted.

Independent Verification of CJ-2360 Activity: A Comparative Analysis with Alternative ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anaplastic lymphoma kinase (ALK) inhibitor, CJ-2360, alongside other prominent ALK inhibitors. The objective is to offer a comprehensive overview of their performance based on available experimental data.

Disclaimer: As of December 2025, publicly available scientific literature does not contain independent verification of this compound's activity beyond the initial discovery publication. The data presented for this compound is sourced exclusively from the original research article.

Executive Summary

This compound is a potent, orally active inhibitor of anaplastic lymphoma kinase (ALK)[1][2][3]. This guide compares its reported activity with that of established ALK inhibitors: Crizotinib (B193316), Alectinib (B1194254), Ceritinib (B560025), Brigatinib, and Lorlatinib. The comparison focuses on enzymatic inhibition of wild-type and mutant ALK, as well as cellular activity in relevant cancer cell lines. While this compound demonstrates promising preclinical activity, the absence of independent validation is a critical consideration for its further development and application.

Data Presentation

Table 1: Enzymatic Inhibitory Activity of ALK Inhibitors (IC50, nM)
CompoundALK (wild-type)ALKL1196MALKG1269AALKG1202R
This compound 2.26.38.8Not Reported
Crizotinib 3170-560-560
Alectinib 1.9--595
Ceritinib 0.15--309
Brigatinib 0.6--6.6-184
Lorlatinib <0.07--80

Data for this compound is from its discovery publication. Data for other inhibitors are compiled from various cited sources.

Table 2: Cellular Inhibitory Activity of ALK Inhibitors (IC50/GI50, nM)
CompoundKARPAS-299 (NPM-ALK)H3122 (EML4-ALK)
This compound 1.83
Crizotinib -60-96
Alectinib 64.930-33
Ceritinib --
Brigatinib --
Lorlatinib -1.3

Experimental Protocols

ALK Kinase Assay (Generalized Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against ALK.

  • Reagents and Materials: Recombinant human ALK enzyme, ATP, kinase substrate (e.g., synthetic peptide with a tyrosine residue), test compounds, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay)[4][5][6][7].

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Add the diluted compounds and the recombinant ALK enzyme to the wells of a microplate and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP), which is inversely proportional to the inhibitor's activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Generalized Protocol for KARPAS-299 and H3122)

This protocol describes a general method for assessing the anti-proliferative activity of ALK inhibitors in cancer cell lines.

  • Cell Lines: KARPAS-299 (human anaplastic large cell lymphoma) and H3122 (human non-small cell lung cancer) are cultured in appropriate media and conditions.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After allowing the cells to attach (for adherent cells like H3122), treat them with serial dilutions of the test compounds.

    • Incubate the plates for a specified duration (e.g., 72 hours).

    • Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT, or resazurin)[8][9][10][11][12][13][14].

    • Measure the signal (luminescence or absorbance) using a microplate reader.

    • Calculate the IC50 or GI50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model (Generalized Protocol)

This protocol outlines a general workflow for evaluating the in vivo anti-tumor efficacy of ALK inhibitors.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used[15][16][17].

  • Procedure:

    • Implant human cancer cells (e.g., H3122 or KARPAS-299) subcutaneously into the flanks of the mice[17][18][19].

    • Monitor tumor growth until they reach a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at a specified dose and schedule.

    • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies)[15][16][17].

Mandatory Visualization

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Ligand->ALK Binds P_ALK Phosphorylated ALK ALK->P_ALK Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 P_STAT3 Phosphorylated STAT3 STAT3->P_STAT3 P_STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor ALK Inhibitor (e.g., this compound) Inhibitor->P_ALK Inhibits

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., H3122) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (Vehicle vs. ALK Inhibitor) randomization->treatment monitoring 6. Efficacy & Toxicity Monitoring treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Study Workflow.

References

Unraveling the Effects of CJ-2360: A Cross-Validation Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the currently available scientific literature reveals no specific drug, compound, or biological molecule designated as "CJ-2360." Extensive searches for this term have predominantly pointed to a course identifier for "Fundamental Criminal Law" at Texas State University. An isolated instance of "2360" appears within a researcher's ORCID identifier in a study on synaptic biology, but this is not linked to a specific compound named this compound.

Therefore, a comparative guide on the cross-validation of this compound's effects in different models cannot be constructed at this time due to the absence of any identifiable substance with this name in the public domain.

This guide will, however, outline the conceptual framework and methodologies that would be employed to conduct such a cross-validation, should a compound named this compound be identified in the future. This provides a template for researchers and drug development professionals on how to approach the validation of a novel therapeutic agent across various experimental systems.

The Imperative of Cross-Validation in Drug Discovery

Cross-validation is a cornerstone of rigorous scientific research, particularly in the realm of pharmacology and drug development. It involves the systematic comparison of a compound's effects across multiple, distinct experimental models to ascertain the robustness, reliability, and generalizability of the findings. This process is critical for:

  • Confirming On-Target Efficacy: Ensuring the compound consistently produces the desired biological effect in different cellular and organismal contexts.

  • Identifying Off-Target Effects: Uncovering unintended biological consequences that may not be apparent in a single model system.

  • Establishing a Translational Bridge: Assessing whether effects observed in preclinical models (e.g., cell lines, animal models) are likely to translate to human physiology.

  • Defining the Therapeutic Window: Determining the concentration range at which the compound is effective without causing significant toxicity.

A Hypothetical Framework for Cross-Validating "this compound"

Assuming "this compound" were a novel inhibitor of a hypothetical protein kinase, "Kinase X," implicated in an inflammatory signaling pathway, a robust cross-validation strategy would involve a multi-tiered approach.

Tier 1: In Vitro Biochemical and Cellular Assays

The initial phase would focus on characterizing the direct interaction of this compound with its putative target and its immediate downstream effects in controlled cellular environments.

Experimental Protocols:

  • Kinase Inhibition Assay:

    • Objective: To determine the potency of this compound in inhibiting Kinase X activity.

    • Methodology: A radiometric or fluorescence-based in vitro kinase assay would be performed using purified recombinant Kinase X. A range of this compound concentrations would be incubated with the kinase and its specific substrate in the presence of ATP. The amount of phosphorylated substrate would be quantified to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cellular Target Engagement Assay:

    • Objective: To confirm that this compound engages Kinase X within a living cell.

    • Methodology: A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay could be employed in a relevant cell line (e.g., a human macrophage cell line like THP-1). These techniques measure the stabilization of the target protein upon ligand binding, providing evidence of direct interaction in a physiological context.

  • Downstream Signaling Pathway Analysis:

    • Objective: To assess the impact of this compound on the Kinase X signaling cascade.

    • Methodology: Western blotting or ELISA would be used to measure the phosphorylation status of known downstream substrates of Kinase X in cells treated with and without this compound. A dose-response and time-course experiment would be conducted to understand the dynamics of pathway inhibition.

Hypothetical Data Summary: Tier 1

Assay TypeModel SystemMetricHypothetical this compound ValueAlternative Compound (Comp-Y) Value
Kinase InhibitionRecombinant Kinase XIC5050 nM100 nM
Cellular Target EngagementTHP-1 CellsEC50200 nM500 nM
Downstream SignalingTHP-1 Cellsp-Substrate IC50250 nM600 nM
Tier 2: In Vitro Models of Disease

The next step would be to evaluate the efficacy of this compound in more complex, disease-relevant in vitro systems.

Experimental Protocols:

  • LPS-Induced Cytokine Release in Macrophages:

    • Objective: To determine if this compound can suppress inflammatory cytokine production.

    • Methodology: Differentiated THP-1 macrophages or primary human monocyte-derived macrophages would be pre-treated with varying concentrations of this compound, followed by stimulation with lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant would be measured by ELISA.

  • Co-culture Models:

    • Objective: To assess the effect of this compound in a more physiologically relevant multi-cell type environment.

    • Methodology: A co-culture system of endothelial cells and immune cells could be established to model aspects of vascular inflammation. The effect of this compound on immune cell adhesion to the endothelium, a key step in the inflammatory response, would be quantified.

Hypothetical Data Summary: Tier 2

Assay TypeModel SystemMetricHypothetical this compound ValueAlternative Compound (Comp-Y) Value
LPS-Induced TNF-α ReleaseTHP-1 MacrophagesIC50500 nM1.2 µM
Immune Cell Adhesion to EndotheliumEndothelial-Immune Co-culture% Inhibition at 1 µM75%40%
Tier 3: In Vivo Preclinical Models

The final stage of preclinical cross-validation would involve testing this compound in animal models of the target disease.

Experimental Protocols:

  • Pharmacokinetic (PK) Analysis:

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

    • Methodology: A single dose of this compound would be administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Blood samples would be collected at various time points to determine key PK parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability.

  • In Vivo Efficacy Study:

    • Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of inflammation.

    • Methodology: A model such as LPS-induced systemic inflammation or a collagen-induced arthritis model in mice would be used. Animals would be treated with this compound or a vehicle control, and disease-relevant endpoints (e.g., serum cytokine levels, paw swelling, histological scores) would be measured.

Hypothetical Data Summary: Tier 3

Assay TypeModel SystemMetricHypothetical this compound ResultAlternative Compound (Comp-Y) Result
PharmacokineticsMouseOral Bioavailability40%15%
LPS-Induced InflammationMouseReduction in Serum TNF-α at 10 mg/kg60%25%

Visualizing the Cross-Validation Workflow and Underlying Biology

To effectively communicate the experimental logic and the biological context, diagrams are indispensable.

G cluster_tier1 Tier 1: In Vitro Biochemical & Cellular Assays cluster_tier2 Tier 2: In Vitro Disease Models cluster_tier3 Tier 3: In Vivo Preclinical Models Kinase Assay Kinase Assay Target Engagement Target Engagement Kinase Assay->Target Engagement Confirms Potency Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Confirms Cellular Activity Cytokine Release Cytokine Release Downstream Signaling->Cytokine Release Links to Function Co-culture Model Co-culture Model Cytokine Release->Co-culture Model Increases Complexity Pharmacokinetics Pharmacokinetics Co-culture Model->Pharmacokinetics Precedes In Vivo Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study Informs Dosing G Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines This compound This compound This compound->Kinase X Inhibits

Comparative Analysis of CJ-2360 and its Analogs as Potent ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical profile of the novel anaplastic lymphoma kinase (ALK) inhibitor, CJ-2360, and its structural analogs. This document provides a detailed comparison of their biological activities, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.

Abstract

This compound is a novel, potent, and orally active inhibitor of anaplastic lymphoma kinase (ALK) featuring a distinct fused indoloquinoline scaffold.[1] Preclinical studies have demonstrated its significant anti-tumor activity in ALK-positive cancer models. This guide presents a comparative analysis of this compound and its analogs, focusing on their in vitro and in vivo properties. The data herein is primarily derived from the seminal publication on its discovery, providing a foundational understanding of its structure-activity relationship and initial pharmacokinetic profile.

Introduction to this compound and its Analogs

This compound emerged from a structure-based drug design campaign aimed at identifying novel ALK inhibitors with improved potency and drug-like properties.[1] The core chemical structure of this compound is a fused indoloquinoline, a novel scaffold in the landscape of ALK inhibitors. The analogs discussed in this guide represent modifications at key positions of this scaffold, providing insights into the structural requirements for potent ALK inhibition.

In Vitro Biological Activity

The primary measure of efficacy for this compound and its analogs was determined through in vitro enzymatic and cell-based assays. The following tables summarize the inhibitory activity against wild-type ALK and the proliferation of the ALK-positive anaplastic large-cell lymphoma cell line, KARPAS-299.

ALK Kinase Inhibition

The half-maximal inhibitory concentration (IC50) against the catalytic activity of the wild-type ALK enzyme was a key parameter for evaluating the potency of each compound.

CompoundALK IC50 (nM)
CJ-2349>1000
CJ-2350>1000
CJ-2351>1000
CJ-235629
CJ-235711
CJ-23586.8
CJ-23594.5
This compound 2.2
Cellular Antiproliferative Activity

The ability of the compounds to inhibit the growth of the ALK-dependent KARPAS-299 cell line provides a measure of their cellular potency and membrane permeability.

CompoundKARPAS-299 IC50 (nM)
CJ-2349162
CJ-2350116
CJ-2351135
CJ-235629
CJ-235711
CJ-23588.9
CJ-23594.5
This compound 1.8

In Vivo Pharmacokinetics of this compound

Pharmacokinetic studies for this compound were conducted in mice to assess its oral bioavailability and other key drug-like properties. As of the latest available data, pharmacokinetic profiles for the analogs of this compound have not been published.

ParameterValue
Dosing RouteOral (p.o.)
Dose50 mg/kg
Cmax (ng/mL)1350
Tmax (h)2
AUC (0-24h) (ng·h/mL)12800
Bioavailability (%)38.2

In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound was evaluated in a xenograft model using the KARPAS-299 cell line in mice. Oral administration of this compound resulted in complete tumor regression, highlighting its potential as a therapeutic agent.[1] Specific in vivo efficacy data for the analogs of this compound is not currently available in published literature.

Signaling Pathway and Experimental Workflow

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives downstream signaling pathways promoting cell proliferation and survival. The diagram below illustrates the canonical ALK signaling cascade.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CJ2360 This compound CJ2360->ALK Inhibition

Caption: ALK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound and its analogs followed a standard workflow from in vitro characterization to in vivo assessment.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies enzymatic ALK Enzymatic Assay (IC50 Determination) cellular Cell-Based Proliferation Assay (KARPAS-299, IC50 Determination) enzymatic->cellular Lead Compound Selection pk Pharmacokinetic Studies in Mice (Oral Bioavailability) cellular->pk Candidate for In Vivo Testing efficacy Xenograft Efficacy Model (KARPAS-299) pk->efficacy

Caption: Preclinical evaluation workflow for this compound and its analogs.

Experimental Protocols

ALK Kinase Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of ALK.

Methodology: A radiometric or fluorescence-based kinase assay is typically employed. The ALK enzyme is incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP (radiolabeled with ³³P or unlabeled for fluorescence-based methods). The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a detection reagent is added that produces a signal proportional to the amount of ADP produced. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

KARPAS-299 Cell Proliferation Assay

Objective: To assess the antiproliferative activity of the compounds in an ALK-dependent cancer cell line.

Methodology: KARPAS-299 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with serial dilutions of the test compounds and incubated for an additional 72 hours. Cell viability is assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells. The absorbance or luminescence is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined from the resulting dose-response curves.

In Vivo Pharmacokinetics in Mice

Objective: To evaluate the oral bioavailability and pharmacokinetic profile of the lead compound.

Methodology: The compound is administered to a cohort of mice via oral gavage (p.o.) and intravenous (i.v.) injection. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated from the plasma concentration-time profiles.

Conclusion

This compound is a highly potent ALK inhibitor with excellent in vitro and in vivo activity. The structure-activity relationship studies of its analogs have provided valuable insights for the design of future ALK inhibitors based on the indoloquinoline scaffold. While the initial data for this compound is promising, further investigation into the pharmacokinetic and in vivo efficacy of its analogs is warranted to fully understand their therapeutic potential and to identify potential backup candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "CJ-2360" have not yielded any publicly available information to identify it as a specific molecule, drug candidate, or research compound. The identifier "this compound" appears in contexts unrelated to chemical or biological research, such as university course codes for criminal justice programs.

Without a clear identification of this compound, including its chemical structure, biological target, or mechanism of action, it is not possible to:

  • Identify a relevant "related compound" for a head-to-head comparison.

  • Locate any experimental data regarding its performance.

  • Provide the necessary experimental protocols or signaling pathway diagrams as requested.

To proceed with generating the requested "Publish Comparison Guide," more specific information about this compound is required. Helpful information would include:

  • Chemical Name or IUPAC Name: The systematic name of the compound.

  • Chemical Structure: A SMILES string, InChI key, or image of the structure.

  • Biological Target or Class: The protein, enzyme, or pathway that this compound interacts with (e.g., "a selective inhibitor of enzyme X," "a GLP-1 receptor agonist").

  • Corporate or Institutional Origin: The name of the company or research institution that developed the compound.

  • Relevant Publications: Any scientific papers, patents, or conference abstracts that mention this compound.

Once this foundational information is available, a comprehensive comparison guide can be developed by identifying a suitable comparator and gathering the relevant experimental data.

A Comparative Guide to the Target Binding Affinity of CJ-2360 and Other Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, CJ-2360, with other established ALK inhibitors. The information is presented to assist researchers and drug development professionals in evaluating the potential of this compound in the context of existing therapeutic options.

Quantitative Comparison of Binding Affinity

The potency of this compound has been evaluated against wild-type ALK and compared with other prominent ALK inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating higher affinity and potency.

CompoundTargetIC50 (nM)
This compound Wild-type ALK 2.2 [1]
CrizotinibWild-type ALK206 (in a specific mutant context)[2]
AlectinibWild-type ALK479 (in a specific mutant context)[2]
CeritinibWild-type ALKNot directly available in the search results
BrigatinibWild-type ALK433 (in a specific mutant context)[2]
LorlatinibWild-type ALKNot directly available in the search results
EnsartinibWild-type ALK and mutants<4[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. The provided IC50 values for Crizotinib, Alectinib, and Brigatinib are in the context of a specific ALK mutation and may not represent their affinity for wild-type ALK under the same conditions as this compound.[2]

Experimental Protocols

The determination of a compound's binding affinity is crucial for its development as a therapeutic agent. Below are generalized protocols for key experiments used to measure the IC50 values of ALK inhibitors.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ALK.

Objective: To determine the concentration of an inhibitor required to reduce ALK kinase activity by 50%.

Materials:

  • Recombinant human ALK enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the recombinant ALK enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells and incubate to allow for binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Allow the reaction to proceed for a set amount of time at a controlled temperature.

  • Stop the reaction using a stop solution.

  • Add a detection reagent to quantify the amount of product formed (e.g., ADP).

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cellular Assay for IC50 Determination (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the viability of cancer cells that are dependent on ALK signaling.

Objective: To determine the concentration of an inhibitor that reduces the viability of ALK-positive cancer cells by 50%.

Materials:

  • ALK-positive cancer cell line (e.g., KARPAS-299)

  • Cell culture medium and supplements

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the ALK-positive cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Living cells will metabolize the MTT into a purple formazan (B1609692) product.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 490 nm).[5]

  • Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of ALK inhibition, the following diagrams are provided.

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor Dilutions to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare ALK Enzyme Solution add_enzyme Add ALK Enzyme to Microplate Wells prep_enzyme->add_enzyme add_enzyme->add_inhibitor incubate_bind Incubate for Binding add_inhibitor->incubate_bind start_reaction Initiate Reaction with ATP and Substrate incubate_bind->start_reaction incubate_reaction Incubate for Kinase Reaction start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure_signal Measure Signal (e.g., Luminescence) add_detection->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: A diagram illustrating the general workflow of an in-vitro kinase inhibition assay.

G Simplified ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor ALK Inhibitors (e.g., this compound) Inhibitor->ALK

Caption: A simplified diagram of the ALK signaling pathway and the point of inhibition.

References

Assessing the Specificity of CJ-2360: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CJ-2360 with other alternative Anaplastic Lymphoma Kinase (ALK) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively assess the specificity of this compound.

Quantitative Kinase Inhibition Profile of this compound

This compound is a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). Its high potency is not only observed against wild-type ALK but also against several clinically relevant ALK mutants. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a quantitative measure of its specificity.

Kinase TargetThis compound IC50 (nM)
ALK (wild-type)2.2
ALK C1156Y-
ALK L1196M8.9
ALK F1197M4.0
ALK G1269A8.8
ALK S1206Y8.9
LTK-
MERTK6.3
CLK111
DAPK131
DAPK222
DAPK3260
Insulin Receptor (INSR)>100-fold selectivity for ALK
IGF1RNo significant activity

Data compiled from a study by Li et al. (2018)[1][2]. Note: Specific IC50 values for ALK C1156Y and LTK were not explicitly provided in the primary source, but potent inhibition was noted.

Comparative Specificity with Other ALK Inhibitors

The specificity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicity. A comparison with other known ALK inhibitors highlights the selectivity profile of this compound.

ALK InhibitorGenerationKey Off-Target Kinases (where reported)
This compound -LTK, MERTK, CLK1, DAPK1, DAPK2
Crizotinib Firstc-MET, ROS1
Ceritinib SecondIGF-1R, InsR
Alectinib SecondHighly selective
Brigatinib SecondEGFR
Lorlatinib ThirdROS1

This table provides a qualitative comparison based on available literature. The clinical significance of off-target activities varies.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The determination of a compound's IC50 value against a panel of kinases is a standard method to assess its specificity. A common and robust method employed is the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.

Materials:

  • Recombinant human kinases (e.g., ALK, and a panel of other kinases for selectivity profiling)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase enzyme solution to the wells of a microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP produced to ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to catalyze a reaction that produces light in proportion to the amount of ADP generated.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription CJ2360 This compound CJ2360->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

Kinase_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Serial Dilutions of this compound Incubation Incubate Kinases with this compound Compound->Incubation KinasePanel Prepare Kinase Panel (ALK and Off-Targets) KinasePanel->Incubation Reaction Initiate Kinase Reaction (add Substrate and ATP) Incubation->Reaction Detection Detect ADP Production (e.g., ADP-Glo™) Reaction->Detection Measurement Measure Luminescence Detection->Measurement IC50 Calculate IC50 Values Measurement->IC50 Specificity Determine Specificity Profile IC50->Specificity

Caption: Workflow for assessing the specificity of a kinase inhibitor.

References

Review of CJ-2360: No Placebo-Controlled Studies Found for a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for placebo-controlled studies on a compound designated as CJ-2360 have not yielded any results for a therapeutic agent, drug, or biologic. The search results predominantly point to a university course numbered "CJ 2360," related to the field of criminal justice.

This guide was intended to provide a comprehensive comparison of this compound against a placebo, detailing experimental data, protocols, and relevant biological pathways for an audience of researchers, scientists, and drug development professionals. However, the absence of any publicly available scientific literature or clinical trial data for a compound with this identifier makes such a comparison impossible at this time.

It is crucial for the intended audience to be aware that, based on the conducted searches, "this compound" does not appear to be a designation for a pharmaceutical product in development or on the market. The information retrieved consistently refers to an academic course, not a subject of clinical investigation.

Therefore, this document cannot fulfill the core requirements of presenting quantitative data in tables, detailing experimental protocols, or visualizing signaling pathways, as no such information related to a therapeutic agent "this compound" could be located.

Researchers and professionals seeking information on therapeutic agents should verify the correct designation or name of the compound of interest. It is possible that "this compound" is an internal, non-public code, or a misidentification. Should a different identifier for the compound of interest be available, a new search can be initiated.

A Comparative Analysis of CJ-2360 and Approved ALK Inhibitors for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational drug CJ-2360 with established anaplastic lymphoma kinase (ALK) inhibitors currently used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The following sections present a detailed analysis of their performance, supported by experimental data, to inform ongoing research and drug development efforts.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activity and clinical efficacy of this compound and approved ALK inhibitors. It is important to note that this compound data is preclinical, while the data for other inhibitors is a combination of preclinical and clinical findings. Direct comparison of preclinical IC50 values with clinical outcomes should be interpreted with caution.

Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Wild-Type and Mutant ALK

CompoundWild-Type ALKL1196M (Gatekeeper)G1202R (Solvent Front)G1269AC1156YF1174L/VI1171T/NS1206Y
This compound 2.2[1]6.3[1]-8.8[1]---8.9[1]
Crizotinib (B193316) ~20-107[2][3][4]High ResistanceHigh Resistance[5]High Resistance----
Ceritinib (B560025) 0.15[5]Potent[6]Resistant[5]Potent[6]--Potent[7]Potent[6]
Alectinib (B1194254) 1.9[5]Potent[8]Inactive[8]Potent[8]Potent[8]Potent[8]--
Brigatinib 14[2][3]Potent[2]Active (184 nM)[2]PotentPotentPotent[2]PotentPotent
Lorlatinib -Potent (18 nM)[9]Potent (37-80 nM)[5][9]--Potent (2.3 nM for F1174L)[10]--

Data for some mutations were not available for all compounds in the reviewed literature.

Table 2: Clinical Efficacy of Approved ALK Inhibitors in ALK-Positive NSCLC

DrugOverall Response Rate (ORR)Median Progression-Free Survival (PFS) in MonthsIndication
Crizotinib 50-61%[9]10.9 (First-line)[11]First-line and previously treated
Ceritinib 56-72%[8]6.9 (Crizotinib-resistant) to 18.4 (First-line)[8]First-line and crizotinib-resistant
Alectinib 50% (Crizotinib-refractory)[8]8.9 (Crizotinib-refractory) to 34.8 (First-line)[8][11]First-line and crizotinib-resistant
Brigatinib 46-54% (Post-crizotinib)[8]8.8-11.1 (Post-crizotinib)[8]Crizotinib-resistant
Lorlatinib 42% (After ≥2 ALK inhibitors)[9]9.2 (After ≥2 ALK inhibitors)[9]Patients who have progressed on one or more ALK inhibitors

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ALK by 50%.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is used. A synthetic peptide substrate containing a tyrosine residue is prepared in a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO to create a stock solution, from which serial dilutions are made.

  • Reaction Setup: The ALK enzyme is incubated with varying concentrations of the inhibitor in a microplate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the peptide substrate to the wells. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped by adding a solution containing EDTA. The amount of ADP produced, which is proportional to the kinase activity, is quantified using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). The luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the viability and growth of ALK-positive cancer cell lines.

Methodology:

  • Cell Culture: ALK-positive cancer cell lines (e.g., KARPAS-299, H3122) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the test compound for a specified duration (typically 72 hours). A vehicle control (DMSO) is also included.

  • Viability Assessment: After the incubation period, cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay. These assays measure metabolic activity, which is an indicator of the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model (KARPAS-299)

Objective: To evaluate the in vivo anti-tumor efficacy of the ALK inhibitor.

Methodology:

  • Cell Preparation: KARPAS-299 cells are cultured and harvested during their exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: A suspension of KARPAS-299 cells (e.g., 1 x 10^7 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised and weighed.

  • Pharmacodynamic Studies: To assess the on-target effect of the drug, tumor tissues can be collected at specific time points after drug administration to measure the phosphorylation status of ALK and its downstream signaling proteins via methods like Western blotting or immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development KinaseAssay Biochemical Kinase Assay (IC50 vs. WT & Mutant ALK) CellAssay Cell-Based Proliferation Assay (IC50 in ALK+ Cell Lines) KinaseAssay->CellAssay SignalingAssay Western Blot for Downstream Signaling CellAssay->SignalingAssay PK Pharmacokinetic Studies (Bioavailability, Clearance) SignalingAssay->PK Xenograft Tumor Xenograft Model (Efficacy in Mice) PK->Xenograft Tox Toxicology Studies (Safety Profile) Xenograft->Tox PhaseI Phase I Trials (Safety & Dosage) Tox->PhaseI PhaseII Phase II Trials (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Trials (Comparison to Standard of Care) PhaseII->PhaseIII

Caption: General workflow for ALK inhibitor development.

Summary and Conclusion

This compound demonstrates potent preclinical activity against wild-type ALK and several clinically relevant mutant forms, with IC50 values in the low nanomolar range.[1] Its in vitro profile suggests it is a promising candidate for further development. The provided pharmacokinetic data in mice indicates reasonable oral bioavailability and extensive tissue distribution.[1]

When compared to approved ALK inhibitors, this compound's preclinical potency is comparable to or exceeds that of some established drugs against certain mutations. However, it is crucial to underscore that this compound has not yet undergone clinical evaluation. The approved ALK inhibitors have a proven track record of clinical efficacy and well-characterized safety profiles in patients with ALK-positive NSCLC.

Future research on this compound should focus on comprehensive preclinical toxicology studies and, if warranted, progression into clinical trials to ascertain its safety and efficacy in humans. This will be essential to determine its potential role in the evolving landscape of ALK-targeted therapies for NSCLC.

References

Safety Operating Guide

CJ-2360 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Assumption of Product Identity

Initial searches for "CJ-2360" did not yield a specific chemical compound corresponding to that identifier. Results included academic course codes, legal case numbers, and industrial product names. However, a defoaming agent named Suppressor 2360 was identified, for which safety and disposal information is available. This document assumes the user is inquiring about this product and provides the relevant procedures based on its Safety Data Sheet (SDS).

Essential Safety and Logistical Information for Suppressor 2360

This guide provides essential safety, handling, and disposal procedures for Suppressor 2360, a 100% active defoamer/antifoam agent.[1] It is crucial for all personnel handling this substance to be familiar with these guidelines to ensure a safe laboratory and work environment.

Health Hazard Information

Generation of vapors or mists may cause irritation to the respiratory system.[2] While skin contact may cause mild irritation, ingestion of large amounts can lead to gastrointestinal discomfort.[2]

Personal Protective Equipment (PPE) and First Aid

A summary of recommended PPE and first aid measures is provided in the table below.

SituationRecommended Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[2]
Skin Contact Remove contaminated clothing. Rinse skin with lukewarm, gently flowing water and non-abrasive soap. If irritation occurs or persists, seek medical attention.[2]
Inhalation If symptoms are experienced, remove the victim to fresh air. If breathing difficulties persist, seek medical attention.[2]
Ingestion Have the victim rinse their mouth with water. Never give anything by mouth if the victim is rapidly losing consciousness, is unconscious, or convulsing.[2]
General Handling Wear appropriate personal protective equipment. Use sensible industrial hygiene and housekeeping practices. Wash thoroughly after handling.[2]

Spill and Disposal Procedures

Proper containment and disposal are critical to prevent environmental contamination and ensure workplace safety.

Spill Response

In the event of a spill, immediately ventilate the area and only enter with appropriate PPE.[2] Stop or reduce the leak if it is safe to do so. Clean up the spill with a non-reactive absorbent material and place it in suitable, labeled containers for proper disposal.[2] Flush the area with water to remove any residue, taking care to prevent the product from entering sewers or waterways.[2]

Disposal Plan

All waste materials, including unused product and contaminated packaging, must be disposed of in accordance with all federal, provincial, and local regulations, including the Canadian Environmental Protection Act.[2]

The following diagram outlines the general workflow for the proper disposal of Suppressor 2360.

G cluster_0 Spill or Waste Generation cluster_1 Containment and Cleanup cluster_2 Disposal A Unused Product or Spill B Contain Spill with Non-Reactive Absorbent A->B C Place in Labeled Container B->C D Dispose of According to Federal, Provincial, and Local Regulations C->D

Disposal Workflow for Suppressor 2360

Storage and Handling

To ensure stability and safety, store Suppressor 2360 in a cool, dry, well-ventilated area.[2] The product should be protected from moisture and stored above 4.4°C (40°F).[2] Keep containers away from incompatible materials.[2] Use proper equipment for lifting and transporting all containers.[2]

Incompatible Materials

Information regarding specific incompatible materials was not available in the provided search results. It is recommended to consult the full Safety Data Sheet or the manufacturer for detailed information on chemical incompatibilities.

References

Safeguarding Innovation: A Comprehensive Guide to Handling Novel Compounds Like CJ-2360

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling of novel chemical entities is paramount. In the absence of specific safety data for a compound designated CJ-2360, a rigorous approach based on established laboratory safety principles for unknown substances must be implemented. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

When handling a novel compound with unknown toxicological properties, it must be assumed to be hazardous.[1] A thorough risk assessment should be conducted before any handling, and all personnel must be trained on the potential hazards and the safety protocols in place.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final line of defense against potential exposure.[2] The following table summarizes the recommended PPE for handling novel compounds like this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[3][4]Chemical splash goggles.[3][4] A face shield worn over safety glasses or goggles when there is a significant splash hazard.[3][4][5]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves. For extended contact or with particularly aggressive solvents, consider heavier-duty gloves like butyl rubber or neoprene, based on chemical compatibility charts.[3]
Body Protection Flame-resistant lab coat.[3][5]Chemical-resistant apron over a lab coat. For highly potent compounds, disposable coveralls may be necessary.
Respiratory Protection Work within a certified chemical fume hood.[1]For procedures with a high potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a formal risk assessment.[5]
Foot Protection Closed-toe shoes.[5]Chemical-resistant shoe covers for large-scale operations or in case of spills.

Operational Plan: From Receipt to Disposal

A clear and detailed operational plan is crucial for the safe handling of novel compounds. The following workflow outlines the key steps.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt_and_Inspection Receipt and Inspection SDS_Review Review Safety Information (if available) Receipt_and_Inspection->SDS_Review Check for leaks/damage Risk_Assessment Conduct Risk Assessment SDS_Review->Risk_Assessment Assume hazardous if no SDS Designated_Area Establish Designated Handling Area Risk_Assessment->Designated_Area Don_PPE Don Appropriate PPE Designated_Area->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weighing_and_Prep Weighing and Solution Preparation Work_in_Hood->Weighing_and_Prep Experimental_Use Experimental Use Weighing_and_Prep->Experimental_Use Decontamination Decontaminate Surfaces and Equipment Experimental_Use->Decontamination Doff_PPE Doff PPE Correctly Decontamination->Doff_PPE Waste_Segregation Segregate Waste Doff_PPE->Waste_Segregation Secure_Storage Secure Storage of Compound Waste_Segregation->Secure_Storage

Workflow for Handling Novel Compounds.
Step-by-Step Handling Procedures

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Information Review and Risk Assessment: If a Safety Data Sheet (SDS) is provided, review it thoroughly. If not, treat the compound as particularly hazardous.[1] Conduct a formal risk assessment for all planned procedures.

  • Designated Area: All handling of this compound should be performed in a designated area, such as a specific chemical fume hood, to contain any potential contamination.[6]

  • Engineering Controls: All manipulations of the solid compound or its solutions must be carried out in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Preparation: To prevent aerosolization, weigh solid compounds carefully. Consider using a balance with a draft shield or an enclosure within the fume hood. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response: Have a spill kit readily available. In case of a small spill, it can be managed by trained personnel with appropriate PPE. For larger spills, evacuate the area and contact the institutional safety office.

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. The choice of decontamination solution will depend on the chemical properties of this compound, but a common starting point is 70% ethanol, followed by soap and water.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper waste management is critical to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Waste Containers: Use leak-proof, sealable containers for all waste streams. Liquid waste should be collected in a compatible, shatter-resistant container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of any material containing this compound down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can confidently and safely handle novel compounds like this compound, fostering a culture of safety and enabling the advancement of drug discovery and development.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。